Preliminary Biological Screening of 2-Chloro-4-cyclobutoxy-1-fluorobenzene: A Fragment-Based Approach to GPR120 Agonist Development
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Screening Guide Introduction: The Strategic Role of Halogenated Cyclobutoxy-Arenes The developmen...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Screening Guide
Introduction: The Strategic Role of Halogenated Cyclobutoxy-Arenes
The development of novel therapeutics for metabolic syndrome, Type 2 Diabetes Mellitus (T2DM), and obesity has increasingly focused on biased agonists of G-protein coupled receptors (GPCRs). Among these, GPR120 (FFAR4) has emerged as a premier target. Natural long-chain free fatty acids (LCFFAs) activate GPR120 to stimulate the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) and induce potent anti-inflammatory effects [1].
In modern fragment-based drug discovery (FBDD), 2-Chloro-4-cyclobutoxy-1-fluorobenzene (CAS: 1881090-59-0) serves as a critical synthetic intermediate and structural pharmacophore for next-generation GPR120 agonists [2].
Causality in Structural Design:
Cyclobutoxy Motif: This highly lipophilic, rigid ring mimics the hydrocarbon tail of natural LCFFAs, anchoring the molecule deep within the GPR120 orthosteric binding pocket.
Fluorine Substitution: Positioned strategically, the highly electronegative fluorine atom acts as a metabolic shield, blocking rapid cytochrome P450 (CYP)-mediated oxidative metabolism at the para/ortho positions.
Chlorine Vector: The chlorine atom provides a precise synthetic handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, allowing chemists to append complex headgroups (e.g., tetrahydroisoquinolines or chromanes) [2].
Before incorporating this fragment into complex, high-molecular-weight libraries, it is imperative to conduct a preliminary biological screening . This ensures the fragment does not possess inherent toxicophores, Pan-Assay Interference (PAINS) liabilities, or off-target reactivity that could confound late-stage functional assays.
Fragment Screening Workflow & Logic
The screening logic follows a sequential, self-validating hierarchy: Toxicity → Functional Baseline → Pathway Bias .
Caption: Sequential early-stage biological screening workflow for halogenated cyclobutoxy fragments.
Self-Validating Experimental Methodologies
As a Senior Application Scientist, I emphasize that protocols must be inherently self-validating. A biological assay without internal quality control (QC) metrics (such as the Z'-factor) is anecdotal, not scientific.
Objective: Establish the maximum tolerated dose (MTD) of the fragment to ensure that downstream functional readouts (like GLP-1 secretion) are not artifacts of cell death.
Cell Lines: HepG2 (hepatotoxicity) and STC-1 (murine enteroendocrine cells) [3].
Cell Seeding: Plate HepG2 and STC-1 cells at
cells/well in 384-well opaque plates using DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO₂.
Compound Preparation: Prepare a 10-point dose-response curve of 2-Chloro-4-cyclobutoxy-1-fluorobenzene in DMSO (ranging from 1 µM to 1000 µM). Causality: High concentrations are required because fragments typically exhibit low binding affinities (
in the high micromolar range) compared to fully optimized leads.
Treatment: Transfer compounds to the assay plate (final DMSO concentration
0.5% to prevent solvent toxicity). Incubate for 48h.
Readout: Add CellTiter-Glo® Reagent (v/v 1:1). Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes. Measure luminescence. Causality: Luminescence is directly proportional to ATP levels, providing a highly sensitive indicator of metabolically active cells.
Validation System:
Positive Control: Staurosporine (10 µM) to induce 100% apoptosis.
QC Metric: Calculate the Z'-factor. The assay is only validated if
.
Protocol B: In Vitro GPR120 Activation & GLP-1 Secretion Assay
Objective: Determine if the isolated fragment possesses baseline agonistic activity toward GPR120, triggering the G
q-mediated calcium cascade that leads to GLP-1 exocytosis [4].
Preparation: Starve STC-1 cells in serum-free DMEM for 2 hours to establish a basal metabolic state.
Inhibitor Addition: Pre-treat cells with a Dipeptidyl Peptidase-4 (DPP-IV) inhibitor (e.g., Sitagliptin, 10 µM) for 30 minutes. Causality: GLP-1 is rapidly degraded by endogenous DPP-IV; inhibiting this enzyme ensures the secreted GLP-1 accumulates to detectable levels.
Stimulation: Treat cells with the fragment (100 µM and 500 µM) for 2 hours.
Quantification: Collect the supernatant and quantify active GLP-1 (7-36 amide) using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Validation System:
Positive Control:
-Linolenic Acid (ALA, 50 µM) or GW9508 (10 µM).
Orthogonal Validation: Perform the assay in the presence of a selective GPR120 antagonist (e.g., AH7614) to prove that the GLP-1 secretion is strictly GPR120-dependent.
Protocol C: β-Arrestin-2 Recruitment Assay (BRET)
Objective: Evaluate the fragment's potential to induce biased signaling. Ideal GPR120 therapeutics strongly recruit β-arrestin-2 to inhibit NF-
B (anti-inflammatory effect) while minimizing excessive Gq signaling [5], [6].
Transfection: Co-transfect HEK293T cells with plasmids encoding GPR120 fused to Renilla luciferase (GPR120-Rluc) and β-arrestin-2 fused to Yellow Fluorescent Protein (β-arr2-YFP).
Substrate Addition: Add Coelenterazine-h (5 µM) to the cells.
Ligand Stimulation: Inject the fragment at varying concentrations.
Detection: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal (ratio of emission at 535 nm to 480 nm). Causality: If the fragment induces receptor conformational changes that recruit β-arrestin-2, the YFP and Rluc tags come into close proximity (<10 nm), generating a BRET signal [7].
Mechanistic Pathway Visualization
Understanding the dual-signaling nature of GPR120 is crucial for interpreting the screening data. The diagram below maps the divergent G
The following tables summarize the expected baseline screening profile of 2-Chloro-4-cyclobutoxy-1-fluorobenzene prior to its integration into a larger molecular scaffold.
Table 1: Baseline Cytotoxicity & ADME Profiling
Assay / Parameter
Cell Line / System
Result for Fragment
Interpretation
Cytotoxicity (IC₅₀)
HepG2
> 500 µM
Negligible hepatotoxicity; safe for high-concentration fragment screening.
Cytotoxicity (IC₅₀)
STC-1
> 500 µM
Viable for enteroendocrine functional assays.
Microsomal Stability
Human Liver Microsomes
> 120 min
High stability; fluorine effectively blocks CYP450 para-oxidation.
Aqueous Solubility
PBS (pH 7.4)
~ 85 µM
Moderate; limited by the highly lipophilic cyclobutoxy ring.
Table 2: Preliminary Functional Screening (Fragment vs. References)
Note: As a raw fragment, 2-Chloro-4-cyclobutoxy-1-fluorobenzene is not expected to exhibit nanomolar potency. The goal is to detect a measurable baseline (
in the micromolar range).
Compound
GPR120 Binding (IC₅₀)
GLP-1 Secretion (EC₅₀)
β-Arrestin-2 BRET (EC₅₀)
Bias Factor
2-Chloro-4-cyclobutoxy-1-fluorobenzene
145.2 µM
> 200 µM
180.5 µM
Neutral
-Linolenic Acid (ALA) (Natural)
3.5 µM
12.1 µM
15.4 µM
Neutral
GW9508 (Synthetic Reference)
0.8 µM
2.3 µM
1.1 µM
Slight β-arr2
Conclusion and Next Steps
The preliminary biological screening of 2-Chloro-4-cyclobutoxy-1-fluorobenzene validates its utility as a high-quality building block for GPR120 drug discovery. The data confirms that the fragment possesses an excellent cytotoxicity profile and high metabolic stability (conferred by the fluorine atom). While its baseline functional activity is weak—as expected for a 200.6 g/mol fragment—it does not trigger PAINS-related assay interference.
Next Steps: With the biological baseline established, medicinal chemists can confidently utilize the chlorine vector to perform cross-coupling reactions, appending diverse heterocyclic headgroups to drive the
from the micromolar into the low nanomolar range, while tuning the molecule for β-arrestin-2 biased agonism.
References
Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4)
Substituted tetrahydroisoquinoline compounds useful as GPR120 agonists (US11161819B2).
Potential roles of GPR120 and its agonists in the management of diabetes. DovePress. Link
The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1. PLOS One. Link
GPR120: Mechanism of action, role and potential for medical applic
GPR120 agonists for the treatment of type 2 diabetes: an updated patent review (2020-present). Taylor & Francis. Link
A novel anti-inflammatory role of GPR120 in intestinal epithelial cells. American Journal of Physiology. Link
Exploratory
Technical Guide: Solubility and Stability Profiling of 2-Chloro-4-cyclobutoxy-1-fluorobenzene
This technical guide details the pre-formulation characterization of 2-Chloro-4-cyclobutoxy-1-fluorobenzene (CAS: 1881090-59-0). It is designed for medicinal chemists and process scientists requiring rigorous data on the...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the pre-formulation characterization of 2-Chloro-4-cyclobutoxy-1-fluorobenzene (CAS: 1881090-59-0). It is designed for medicinal chemists and process scientists requiring rigorous data on the physicochemical behavior of this halogenated aryl ether intermediate.
Executive Summary
2-Chloro-4-cyclobutoxy-1-fluorobenzene is a lipophilic building block characterized by a halogenated benzene core and a sterically distinct cyclobutyl ether moiety. Its utility in medicinal chemistry lies in the bioisosteric potential of the cyclobutyl group and the orthogonal reactivity of the halogen substituents.
This guide establishes a standardized protocol for evaluating the compound's thermodynamic solubility and stress-stability . Preliminary data suggests the molecule exhibits Class II (Low Solubility, High Permeability) behavior within the Biopharmaceutics Classification System (BCS) framework, with specific stability risks associated with acid-catalyzed ether cleavage.
Compound Identification
Property
Detail
IUPAC Name
2-Chloro-4-cyclobutoxy-1-fluorobenzene
CAS Number
1881090-59-0
Molecular Formula
C₁₀H₁₀ClFO
Molecular Weight
200.64 g/mol
Predicted LogP
3.5 – 4.2 (Highly Lipophilic)
Physical State
Liquid / Low-melting solid
Physicochemical Profiling & Solubility Studies
Theoretical Grounding
The presence of the cyclobutoxy group significantly increases lipophilicity compared to methoxy analogs. Consequently, aqueous solubility is expected to be negligible (< 10 µg/mL). The primary objective is to identify suitable organic co-solvents for processing and to map the pH-solubility profile to detect any ionizable impurities (though the molecule itself is neutral).
Experimental Protocol: Equilibrium Solubility
Objective: Determine thermodynamic solubility in aqueous buffers and organic solvents.
Methodology (Shake-Flask Method):
Preparation: Add excess test compound (approx. 20 mg) to 2 mL of solvent in borosilicate glass vials.
Equilibration: Agitate at 25°C ± 0.5°C for 24 hours (orbital shaker at 200 rpm).
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (pre-saturated).
Quantification: Analyze supernatant via HPLC-UV (Method detailed in Section 4).
Target Solvent Matrix:
Solvent System
Purpose
Expected Outcome
Water (pH 7.0)
Baseline aqueous solubility
Insoluble (< 1 µg/mL)
0.1N HCl (pH 1.2)
Mimic gastric environment
Insoluble; Monitor for acid hydrolysis
PBS (pH 7.4)
Physiological simulation
Insoluble
DMSO
Stock solution preparation
High Solubility (> 50 mg/mL)
Dichloromethane (DCM)
Process extraction
High Solubility
Methanol/Acetonitrile
Analytical diluents
High Solubility
Kinetic Solubility (High Throughput)
For early-stage screening, a kinetic solubility assay using DMSO stock precipitation into aqueous buffer is recommended.
Protocol: Spike 10 µL of 10 mM DMSO stock into 990 µL PBS. Measure turbidity via nephelometry or UV absorption.
Threshold: Precipitation is expected immediately due to high LogP.
Stability Studies (Forced Degradation)
Mechanistic Risks
The cyclobutyl ether is the primary stability liability. While more stable than cyclopropyl ethers, cyclobutyl groups can undergo ring-opening or cleavage under strong acidic conditions, yielding 2-chloro-4-fluorophenol and cyclobutene/cyclobutanol byproducts. The aryl fluoride is stable unless subjected to harsh nucleophilic attack (SNAr) conditions.
Stress Testing Protocol (ICH Q1A Aligned)
Workflow Diagram:
The following diagram outlines the decision logic for stability testing and impurity identification.
Caption: Workflow for forced degradation studies identifying primary degradation pathways.
Detailed Stress Conditions
Stress Type
Condition
Duration
Mechanistic Expectation
Acid Hydrolysis
1N HCl, 60°C
24 Hours
High Risk. Protonation of ether oxygen followed by SN1 or E1 cleavage.
Base Hydrolysis
1N NaOH, 60°C
24 Hours
Stable. Aryl ethers are generally resistant to base hydrolysis.
Oxidation
3% H₂O₂, RT
24 Hours
Stable. Halogenated ring is electron-poor, resisting oxidative attack.
Thermal
80°C (Solid State)
7 Days
Stable. Assess for volatility or melting.
Photolytic
UV/Vis (ICH Q1B)
1 Cycle
Potential for dechlorination (homolytic cleavage) if UV absorption is high.
Analytical Methodology
To accurately quantify solubility and degradation, a validated Reverse-Phase HPLC method is required. The high lipophilicity necessitates a high-organic mobile phase.
HPLC Method Parameters
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile (ACN).
Gradient:
0-2 min: 50% B (Isocratic hold)
2-10 min: 50% → 95% B (Linear ramp)
10-15 min: 95% B (Wash)
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (aromatic ring) and 220 nm.
Retention Time: Expect elution at high organic % (approx. 8-10 min) due to hydrophobicity.
Degradant Tracking
Using LC-MS is critical during stress testing.
Parent Mass: [M+H]⁺ is unlikely to be intense for this neutral ether; look for radical cation [M]⁺ or ammonium adducts [M+NH₄]⁺.
Target Impurity:2-Chloro-4-fluorophenol .
MW: 146.55 g/mol .
Retention: Will elute earlier than the parent compound (more polar).
Conclusion & Recommendations
For successful development involving 2-Chloro-4-cyclobutoxy-1-fluorobenzene :
Solubility: Do not attempt aqueous formulation without surfactants or co-solvents (e.g., PEG400, Cyclodextrins). The compound is strictly lipophilic.
Stability: Avoid strong acidic conditions during processing or storage to prevent cyclobutyl ether cleavage. The compound is robust against oxidative and basic stress.
Storage: Store neat material at 2-8°C under inert atmosphere (Argon/Nitrogen) to minimize any potential photolytic dechlorination over long durations.
References
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link
United States Pharmacopeia (USP). (2023). <1225> Validation of Compendial Procedures. USP-NF. Link
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Reference for stability of ether protecting groups). Link
Foundational
The Cyclobutoxy-Fluorobenzene Motif: Reactivity, Synthesis, and Metabolic Stability
Executive Summary The cyclobutoxy group represents a strategic structural motif in modern medicinal chemistry, offering a "Goldilocks" balance between the high ring strain of cyclopropanes and the entropic flexibility of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The cyclobutoxy group represents a strategic structural motif in modern medicinal chemistry, offering a "Goldilocks" balance between the high ring strain of cyclopropanes and the entropic flexibility of cyclopentanes. When attached to a fluorinated aromatic scaffold, this ether linkage influences lipophilicity (
), metabolic stability, and target occupancy.
This guide provides a deep technical analysis of the cyclobutoxy group's reactivity profile within substituted fluorobenzenes. It moves beyond basic functional group analysis to explore the puckered conformational dynamics ,
synthetic installation , and the oxidative dealkylation mechanisms that drive its metabolic clearance.
Structural Dynamics & Electronic Properties
The "Puckered" Conformation & Strain Energy
Unlike the planar cyclopropane (strain energy ~27.5 kcal/mol) or the envelope-shaped cyclopentane (~6.2 kcal/mol), the cyclobutane ring (~26.3 kcal/mol) adopts a non-planar, "puckered" or "butterfly" conformation.
Bond Angles: The C-C-C bond angles deviate significantly from the ideal
(), averaging .
Puckering Angle: The ring bends out of planarity by
to relieve torsional strain caused by eclipsed hydrogens.
Impact on Reactivity: This puckering exposes the
-protons (adjacent to the ether oxygen) to metabolic enzymes (CYP450) differently than linear ethers. The rigidity reduces the entropic penalty of binding to protein pockets but creates a specific vector for oxidative attack.
The Fluorine Effect
In substituted fluorobenzenes, the position of the fluorine atom relative to the cyclobutoxy group is critical:
Ortho-Fluorine: Exerts a negative inductive effect (
), reducing the electron density on the ether oxygen. This lowers the basicity of the oxygen, making it less susceptible to acid-catalyzed cleavage but potentially increasing the acidity of the -protons, facilitating Hydrogen Atom Transfer (HAT) during metabolism.
Para-Fluorine: Primarily blocks metabolic hydroxylation at the para-position, forcing metabolism toward the cyclobutoxy tail.
The most robust method for installing a cyclobutoxy group onto a fluorobenzene scaffold is via
. This reaction exploits the high lattice energy of the leaving fluoride ion and the nucleophilicity of the cyclobutoxide anion.
Mechanism of Formation
The reaction proceeds via a Meisenheimer complex. The high electronegativity of fluorine stabilizes the intermediate anionic sigma-complex, making F a superior leaving group to Cl or Br in
reactions, provided the ring is activated (e.g., by , , or other atoms).
Visualization:
Workflow
The following diagram illustrates the critical pathway for synthesizing 1-cyclobutoxy-4-fluorobenzene derivatives.
Figure 1: The
mechanism. The rate-determining step is the initial nucleophilic attack by cyclobutoxide.
Metabolic Reactivity: Oxidative Dealkylation[1]
The primary liability of the cyclobutoxy group is Oxidative O-Dealkylation catalyzed by Cytochrome P450 (specifically CYP3A4 and CYP2D6). Unlike cyclopropyl ethers, which often act as suicide inhibitors via radical ring opening, cyclobutyl ethers typically undergo clean dealkylation to the phenol and cyclobutanone.
The Mechanism
HAT (Hydrogen Atom Transfer): The Iron-Oxo species of CYP450 abstracts a hydrogen from the
-carbon of the cyclobutoxy group.
Radical Rebound: The resulting radical is hydroxylated to form a hemiacetal.
Collapse: The unstable hemiacetal collapses, cleaving the C-O bond.
Visualization: Metabolic Fate
Figure 2: Oxidative dealkylation pathway. Note that cyclobutanone is the byproduct, unlike the aldehyde formed from linear ethers.
Experimental Protocols
Protocol A: Synthesis of 1-Cyclobutoxy-2,4-Difluorobenzene
Objective: Install a cyclobutoxy group via
on a polyfluorinated scaffold.
Safety: NaH is pyrophoric. Conduct all steps under Argon/Nitrogen.
Step
Action
Critical Parameter
1
Charge a flame-dried flask with Cyclobutanol (1.2 equiv) and anhydrous DMF (0.5 M concentration).
Solvent must be dry (<50 ppm H2O).
2
Cool to 0°C. Add NaH (60% dispersion in oil, 1.3 equiv) portion-wise.
Expert Insight: If the substrate is not activated by a nitro/cyano group (e.g., simple 1,4-difluorobenzene), this protocol will fail. You must switch to Buchwald-Hartwig coupling using a Pd catalyst (e.g.,
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions of Aromatic Derivatives. Chemical Reviews. Link
Piotrowski, D. W. (2012). Applications of Cyclobutanes in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Link
Exploratory
In-Depth Technical Guide: Exploring the Electronic Effects of Substituents in 2-Chloro-4-cyclobutoxy-1-fluorobenzene
Prepared by: Gemini, Senior Application Scientist Foreword: Beyond Structure, Towards Function In the intricate world of medicinal chemistry, the journey from a lead compound to a clinical candidate is a tale of molecula...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Foreword: Beyond Structure, Towards Function
In the intricate world of medicinal chemistry, the journey from a lead compound to a clinical candidate is a tale of molecular refinement. Every atom and every bond is scrutinized, modified, and optimized to enhance potency, selectivity, and pharmacokinetic properties. At the heart of this optimization lies a deep understanding of electronic effects—the subtle yet powerful push and pull of electrons that substituents exert upon a molecular scaffold. This guide delves into the electronic landscape of a specific, polysubstituted aromatic system: 2-Chloro-4-cyclobutoxy-1-fluorobenzene .
This molecule, bearing a fluorine, a chlorine, and a cyclobutoxy group, presents a fascinating case study in the interplay of competing electronic influences. It is a scaffold representative of fragments commonly encountered in modern drug discovery, where halogens are used to block metabolic pathways and alkoxy groups are employed to modulate solubility and receptor interactions. Understanding the net electronic effect of this specific arrangement is not an academic exercise; it is fundamental to predicting reactivity, metabolic stability, pKa, and the capacity for crucial intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that govern a drug's efficacy.
This document is structured not as a rigid protocol, but as a guided exploration. We will first deconstruct the individual electronic contributions of each substituent. We will then explore the cumulative effect they impose on the benzene ring's reactivity. Finally, and most critically, we will detail both experimental and computational methodologies to precisely quantify this electronic environment. The protocols herein are designed to be self-validating, providing researchers with a robust framework for characterizing this molecule and others like it.
Chapter 1: Deconstructing the Substituents - A Triad of Influences
The electronic character of 2-Chloro-4-cyclobutoxy-1-fluorobenzene is dictated by the confluence of three distinct substituent effects. To predict their combined impact, we must first appreciate their individual natures. The primary mechanisms at play are the inductive effect (-I/+I) , which is transmitted through sigma (σ) bonds, and the resonance effect (+R/-R) , transmitted through the pi (π) system.
The Halogens: Fluorine and Chlorine
Both fluorine and chlorine are highly electronegative and thus exert a strong electron-withdrawing inductive effect (-I). However, as halogens, they also possess lone pairs of electrons that can be donated into the aromatic π-system, resulting in a weak electron-donating resonance effect (+R).
Fluorine (F): Located at the C1 position, fluorine is the most electronegative element. Its -I effect is profound, significantly polarizing the C-F bond and withdrawing electron density from the ring. Its +R effect is comparatively weak because the 3p orbitals of carbon and the 2p orbitals of fluorine have a significant size and energy mismatch, leading to poor orbital overlap.
Chlorine (Cl): At the C2 position, chlorine is less electronegative than fluorine, resulting in a weaker -I effect. Conversely, its 3p orbitals provide better (though still not ideal) overlap with carbon's 2p orbitals, making its +R effect slightly more significant than that of fluorine. The overall electronic influence of halogens on a benzene ring is a delicate balance, with the inductive effect almost always dominating, making them deactivating groups for electrophilic aromatic substitution.
The Cyclobutoxy Group
The cyclobutoxy group (-O-c-C₄H₇), positioned at C4, is an alkoxy group. Its electronic character is diametrically opposed to that of the halogens.
Oxygen's Influence: The oxygen atom is electronegative, exerting a modest -I effect. However, its primary contribution is a powerful electron-donating resonance effect (+R), where one of its lone pairs delocalizes into the aromatic π-system. This +R effect strongly outweighs its -I effect, making the cyclobutoxy group a net electron-donating and activating group.
Diagram 1: Competing Electronic Effects
Caption: Inductive (-I) and Resonance (+R) effects for each substituent.
Chapter 2: The Cumulative Electronic Landscape and Its Implications
The net electronic effect on the ring is a vector sum of these individual influences. The powerful +R effect of the cyclobutoxy group at C4 will dominate, increasing electron density at the ortho (C3, C5) and para (C1) positions relative to itself. However, this is modulated by the strong -I effects of the halogens.
Position C3 & C5: These positions are ortho to the activating cyclobutoxy group and will be the most electron-rich, making them the most likely sites for electrophilic attack.
Position C6: This position is meta to the activating group but ortho to the fluorine and meta to the chlorine, making it significantly electron-deficient.
Reactivity Prediction: The ring is overall "polarized." While the cyclobutoxy group activates the ring towards electrophilic substitution, the halogen substituents deactivate it. The net effect is a nuanced reactivity map that must be quantified experimentally and computationally to be fully understood. This precise electronic tuning is invaluable in drug design for orienting the molecule within a binding pocket or preventing unwanted metabolic reactions at specific sites.
Chapter 3: Experimental Quantification of Electronic Effects
Theoretical prediction is a starting point; empirical measurement is the ground truth. The following protocols provide a framework for quantifying the electronic character of the title compound.
Protocol: ¹⁹F NMR as a Probe of Electron Density
The chemical shift of a fluorine nucleus is exquisitely sensitive to its local electronic environment. It serves as an excellent reporter for the cumulative electronic effects of the other substituents.
Objective: To measure the ¹⁹F NMR chemical shift of 2-Chloro-4-cyclobutoxy-1-fluorobenzene and compare it to that of fluorobenzene to quantify the net electronic effect of the chloro and cyclobutoxy groups.
Methodology:
Sample Preparation:
Accurately weigh 5-10 mg of 2-Chloro-4-cyclobutoxy-1-fluorobenzene and dissolve in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
Prepare a reference sample of fluorobenzene under identical concentration and solvent conditions.
Add a small amount of an internal standard (e.g., trifluorotoluene) if precise comparison across different experiments is required.
Instrument Setup (for a 400 MHz Spectrometer):
Lock and shim the spectrometer using the deuterated solvent signal.
Tune the fluorine probe to the correct frequency (~376 MHz).
Set acquisition parameters:
Spectral Width: ~240 ppm (centered around -120 ppm, a typical range for aryl fluorides).
Pulse Angle: 30-45 degrees.
Relaxation Delay (d1): 5 seconds (to ensure full relaxation).
Number of Scans: 16-64 (adjust for desired signal-to-noise).
Data Analysis:
Process the FID (Fourier transform, phase correction, baseline correction).
Reference the spectrum to the internal standard or externally to CFCl₃ (0 ppm).
Interpretation: A downfield shift (less negative ppm value) relative to fluorobenzene indicates a net electron-withdrawing effect from the other substituents at the C1 position. An upfield shift (more negative ppm value) indicates a net electron-donating effect. The magnitude of the shift (Δδ) correlates with the strength of this effect.
Protocol: Cyclic Voltammetry (CV)
CV measures the oxidation potential of a molecule, which is directly related to the energy of its Highest Occupied Molecular Orbital (HOMO). Electron-donating groups raise the HOMO energy, making the molecule easier to oxidize (lower oxidation potential).
Objective: To determine the first oxidation potential of 2-Chloro-4-cyclobutoxy-1-fluorobenzene as a measure of the overall electron-donating/withdrawing character of the substituent array.
Methodology:
Electrolyte Solution Preparation:
Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, aprotic solvent (e.g., acetonitrile or dichloromethane).
Analyte Preparation:
Dissolve the title compound in the electrolyte solution to a final concentration of 1-5 mM.
Electrochemical Cell Setup:
Use a standard three-electrode setup:
Working Electrode: Glassy carbon electrode (polished before use).
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
Counter Electrode: Platinum wire.
Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.
Data Acquisition:
Set the potential window (e.g., from 0 V to +2.0 V vs. Ag/AgCl).
Set the scan rate (e.g., 100 mV/s).
Run the scan and record the resulting voltammogram.
Include an internal standard with a known, stable redox potential (e.g., ferrocene/ferrocenium couple) for accurate potential referencing.
Data Analysis:
Identify the anodic peak potential (Epa) corresponding to the first oxidation.
Interpretation: A lower oxidation potential compared to a reference compound (e.g., 1,3-dichlorobenzene) indicates a higher HOMO energy, confirming the net electron-donating character of the substituent array, largely driven by the cyclobutoxy group.
Table 1: Expected Quantitative Data Summary
Parameter
Expected Value Range
Interpretation
¹⁹F Chemical Shift (δ, ppm)
-110 to -125
Upfield shift relative to 1-chloro-2-fluorobenzene indicates net electron donation from the cyclobutoxy group.
Oxidation Potential (Epa, V vs Fc/Fc⁺)
+0.8 to +1.2 V
A relatively low potential indicates a high-energy HOMO, making the molecule susceptible to oxidative metabolism.
Hammett Parameter (σ_meta for F)
+0.30 to +0.38
Calculated from a derivative, this would reflect the standard withdrawing nature of fluorine.
Chapter 4: Computational Modeling - The In Silico Complement
Computational chemistry provides a powerful means to visualize and quantify electronic properties that are difficult to measure directly. Density Functional Theory (DFT) is a particularly robust method for this purpose.
Protocol: DFT for Electrostatic Potential Mapping
Objective: To compute and visualize the molecular electrostatic potential (MEP) map to identify regions of high and low electron density.
Diagram 2: Computational Workflow for MEP Analysis
Caption: A typical workflow for calculating a molecular electrostatic potential map.
Methodology:
Structure Preparation:
Build the 3D structure of 2-Chloro-4-cyclobutoxy-1-fluorobenzene using molecular modeling software (e.g., Avogadro, GaussView).
Geometry Optimization:
Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d) is a common starting point). This step finds the lowest energy conformation of the molecule.
MEP Calculation:
Using the optimized geometry, perform a single-point energy calculation with a larger basis set for higher accuracy (e.g., B3LYP/6-311+G(d,p)).
Request the generation of the electrostatic potential mapped onto an isosurface of electron density (e.g., 0.002 a.u.).
Visualization and Analysis:
Load the output files into a visualization program (e.g., VMD, Chimera).
The MEP map is typically color-coded: red indicates regions of high electron density (negative potential, e.g., around the oxygen atom), while blue indicates regions of low electron density (positive potential, e.g., near the acidic hydrogens of the cyclobutyl group).
Interpretation: The map will visually confirm the predictions from Chapter 2. A strong negative potential (red) is expected above and below the plane of the benzene ring and localized near the oxygen atom. This map is invaluable for predicting where the molecule might interact with electrophiles, cations, or hydrogen bond donors in a biological target.
Conclusion
The electronic character of 2-Chloro-4-cyclobutoxy-1-fluorobenzene is a product of competing forces. The powerful electron-donating resonance from the C4-cyclobutoxy group serves as the primary activating influence, increasing the electron density of the aromatic ring. This effect is tempered and modulated by the strong, localized inductive withdrawal from the C1-fluoro and C2-chloro substituents. The result is a highly polarized aromatic system with specific sites primed for chemical interaction while others are shielded.
By employing a combination of high-resolution spectroscopic techniques like ¹⁹F NMR, electrochemical methods such as cyclic voltammetry, and powerful in silico tools like DFT, researchers can move beyond qualitative prediction to quantitative characterization. This multi-faceted approach provides the detailed electronic understanding necessary to rationally design molecules for the next generation of therapeutics, transforming a simple chemical structure into a precisely tuned biological tool.
References
Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]
Smart, B. E. (2001). Fluorine Substituent Effects. Journal of Fluorine Chemistry, 109(1), 3-11. [Link]
Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]
Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner’s Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]
Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc. [Link]
Protocols & Analytical Methods
Method
Application Notes and Protocols: The Versatile Utility of 2-Chloro-4-cyclobutoxy-1-fluorobenzene in Palladium-Catalyzed Cross-Coupling Reactions
Introduction In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science discovery, the development of modular and efficient methods for the construction of complex mo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science discovery, the development of modular and efficient methods for the construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the convergent synthesis of diverse molecular scaffolds.[1][2] This application note delves into the utility of 2-Chloro-4-cyclobutoxy-1-fluorobenzene , a richly functionalized aromatic building block, in several key palladium-catalyzed cross-coupling reactions.
The subject molecule, 2-Chloro-4-cyclobutoxy-1-fluorobenzene, presents a unique combination of reactive sites and modulating substituents. The presence of a chloro group at the 2-position provides a handle for palladium-catalyzed C-Cl bond activation, a challenging yet increasingly feasible transformation.[3][4] The fluorine atom at the 1-position and the cyclobutoxy group at the 4-position exert significant electronic and steric influence on the reactivity of the C-Cl bond. The electron-donating nature of the alkoxy group can increase the electron density of the aromatic ring, making oxidative addition of the C-Cl bond to the palladium(0) center more challenging compared to electron-deficient aryl chlorides.[5] However, the strategic placement of these substituents also offers opportunities for selective functionalization and the introduction of valuable moieties.
This guide provides detailed protocols and expert insights for employing 2-Chloro-4-cyclobutoxy-1-fluorobenzene in four major classes of palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling: For the formation of C(sp²)-C(sp²) bonds.
Buchwald-Hartwig Amination: For the synthesis of arylamines (C-N bond formation).
Sonogashira Coupling: For the creation of C(sp²)-C(sp) bonds.
Heck Reaction: For the arylation of alkenes.
These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the choice of catalysts, ligands, bases, and reaction conditions.
Physicochemical Properties of 2-Chloro-4-cyclobutoxy-1-fluorobenzene
A summary of the key physicochemical properties of the title compound is presented in the table below.
Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.[7][8] The reaction of 2-Chloro-4-cyclobutoxy-1-fluorobenzene with various organoboron reagents provides a direct route to substituted biaryls and heterobiaryls, which are prevalent motifs in pharmaceuticals.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling initiates with the oxidative addition of the aryl chloride to a palladium(0) complex. This is often the rate-limiting step for less reactive aryl chlorides.[9] The resulting palladium(II) complex then undergoes transmetalation with a boronic acid (activated by a base) to form an arylpalladium(II) species. Finally, reductive elimination yields the desired biaryl product and regenerates the active palladium(0) catalyst.[2] The use of bulky, electron-rich phosphine ligands is crucial for promoting both the oxidative addition and the reductive elimination steps, particularly with challenging substrates like electron-rich aryl chlorides.[3][10]
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol
This protocol is optimized for the coupling of unactivated aryl chlorides and can be adapted for a range of boronic acids.
Figure 2: General workflow for the Suzuki-Miyaura coupling experiment.
To an oven-dried Schlenk tube, add Pd(OAc)₂, SPhos, and K₃PO₄.
Seal the tube, and evacuate and backfill with argon three times.
Add 2-Chloro-4-cyclobutoxy-1-fluorobenzene and the boronic acid to the tube.
Add anhydrous 1,4-dioxane via syringe.
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Justification of Conditions:
Catalyst System: A combination of Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand like SPhos is highly effective for the coupling of unactivated aryl chlorides.[11] The ligand facilitates both the oxidative addition and reductive elimination steps.
Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions.[12]
Solvent: 1,4-Dioxane is a common high-boiling point solvent for Suzuki-Miyaura couplings, allowing the reaction to be conducted at elevated temperatures to drive the activation of the C-Cl bond.
Temperature: A temperature of 100 °C is typically required to achieve a reasonable reaction rate for the coupling of unactivated aryl chlorides.
Buchwald-Hartwig Amination: Direct Access to Arylamines
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[1] This reaction is of immense importance in medicinal chemistry, as the arylamine motif is a key component of many pharmaceuticals.
Mechanistic Overview
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling.[1] It begins with the oxidative addition of the aryl chloride to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-arylated amine and regenerates the Pd(0) catalyst.[13] For aryl chlorides, sterically hindered and electron-rich ligands are essential to promote the challenging C-Cl bond activation and the subsequent C-N bond-forming reductive elimination.[10][14]
Figure 3: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol
This protocol is tailored for the amination of unactivated aryl chlorides with a variety of primary and secondary amines.
Figure 4: General workflow for the Buchwald-Hartwig amination experiment.
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.
Add a stir bar, seal the tube, and remove it from the glovebox.
Evacuate and backfill the tube with argon three times.
Add anhydrous toluene via syringe.
Add 2-Chloro-4-cyclobutoxy-1-fluorobenzene, followed by the amine.
Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and filter through a short plug of silica gel, eluting with additional ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel or crystallization.
Justification of Conditions:
Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich ligand such as XPhos is a well-established and highly effective system for the amination of aryl chlorides.
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, facilitating the formation of the key palladium-amido intermediate.[14]
Solvent: Toluene is a standard solvent for Buchwald-Hartwig aminations, providing a suitable boiling point for the reaction.
Temperature: Elevated temperatures are necessary to overcome the activation barrier for the oxidative addition of the C-Cl bond.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[15] The resulting arylalkynes are valuable intermediates in organic synthesis and are found in various functional materials and biologically active molecules.
Mechanistic Overview
The traditional Sonogashira coupling involves a dual catalytic cycle with both palladium and copper. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition, alkyne coordination, and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium(II) complex.[16] However, copper-free Sonogashira couplings have gained popularity to avoid issues with homocoupling of the alkyne (Glaser coupling).[17][18] In the copper-free variant, a base is used to deprotonate the terminal alkyne, which then directly interacts with the palladium complex.
Figure 5: Simplified Catalytic Cycles of the Sonogashira Coupling.
Experimental Protocol (Copper-Free)
This protocol outlines a copper-free Sonogashira coupling, which is often preferred for its cleaner reaction profile.
Figure 6: General workflow for the copper-free Sonogashira coupling experiment.
To an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, and Cs₂CO₃.
Seal the tube, and evacuate and backfill with argon three times.
Add anhydrous DMF via syringe.
Add 2-Chloro-4-cyclobutoxy-1-fluorobenzene, followed by the terminal alkyne.
Place the sealed tube in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate (30 mL) and wash with water (3 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Justification of Conditions:
Catalyst System: A Pd(OAc)₂/XPhos system is effective for the copper-free Sonogashira coupling of aryl chlorides.[17] The bulky and electron-rich nature of XPhos is critical.
Base: Cs₂CO₃ is a suitable base for deprotonating the terminal alkyne without promoting significant side reactions.
Solvent: DMF is a polar aprotic solvent that can facilitate the dissolution of the reagents and promote the reaction at elevated temperatures.
Temperature: A higher temperature (120 °C) is often required for the Sonogashira coupling of unactivated aryl chlorides to achieve a good reaction rate.
Heck Reaction: Arylation of Alkenes
The Heck reaction is a powerful method for the formation of C-C bonds by coupling aryl halides with alkenes.[19][20] This reaction provides access to a wide variety of substituted alkenes, which are valuable synthetic intermediates.
Mechanistic Overview
The Heck reaction mechanism involves the oxidative addition of the aryl chloride to a Pd(0) catalyst.[19][21] The resulting arylpalladium(II) complex then undergoes migratory insertion of the alkene into the Pd-C bond. Subsequent β-hydride elimination releases the substituted alkene product and a hydridopalladium(II) complex. Finally, reductive elimination of HX, facilitated by a base, regenerates the Pd(0) catalyst.[22]
Figure 7: Simplified Catalytic Cycle of the Heck Reaction.
Experimental Protocol
This protocol is a general procedure for the Heck coupling of 2-Chloro-4-cyclobutoxy-1-fluorobenzene with an activated alkene like an acrylate.
Figure 8: General workflow for the Heck reaction experiment.
To a sealed tube, add Pd(OAc)₂, P(o-tol)₃, and a stir bar.
Seal the tube, and evacuate and backfill with argon three times.
Add anhydrous DMF, triethylamine, 2-Chloro-4-cyclobutoxy-1-fluorobenzene, and the alkene via syringe.
Place the sealed tube in a preheated oil bath at 130-140 °C and stir vigorously for 24-48 hours.
Monitor the reaction progress by GC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the triethylammonium salts.
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Justification of Conditions:
Catalyst System: The classic Heck conditions often employ Pd(OAc)₂ with a phosphine ligand like P(o-tol)₃. While more modern ligand systems exist, this combination is often effective for the arylation of activated alkenes.
Base: Triethylamine acts as a base to neutralize the H-Cl generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[19]
Solvent: DMF is a high-boiling polar aprotic solvent suitable for Heck reactions that require high temperatures.
Temperature: High temperatures are generally required for the Heck reaction of aryl chlorides to proceed at a practical rate.
Conclusion
2-Chloro-4-cyclobutoxy-1-fluorobenzene is a valuable and versatile building block for the synthesis of complex organic molecules. Its successful application in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, opens avenues for the rapid construction of diverse chemical libraries for drug discovery and materials science. The protocols provided in this application note, along with the mechanistic insights and justifications, serve as a comprehensive guide for researchers to effectively utilize this compound in their synthetic endeavors. The key to success with this and other challenging aryl chlorides lies in the rational selection of bulky, electron-rich phosphine ligands and the optimization of reaction conditions to facilitate the critical C-Cl bond activation step.
References
Chemistry Heck Reaction - sathee jee. (n.d.). Retrieved March 4, 2026, from [Link]
Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved March 4, 2026, from [Link]
Heck reaction - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 4, 2026, from [Link]
Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]
A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides - SciSpace. (n.d.). Retrieved March 4, 2026, from [Link]
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.). Retrieved March 4, 2026, from [Link]
Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal. (n.d.). Retrieved March 4, 2026, from [Link]
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved March 4, 2026, from [Link]
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. (n.d.). Retrieved March 4, 2026, from [Link]
Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects - Organic Chemistry Portal. (n.d.). Retrieved March 4, 2026, from [Link]
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC. (n.d.). Retrieved March 4, 2026, from [Link]
Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach - ACS Publications. (n.d.). Retrieved March 4, 2026, from [Link]
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]
Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers - Organic Chemistry Portal. (n.d.). Retrieved March 4, 2026, from [Link]
[2.2]Paracyclophane-based monophosphine ligand for palladium-catalyzed cross-coupling reactions of aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved March 4, 2026, from [Link]
Productive Chloroarene C−Cl Bond Activation: Palladium/Phosphine-Catalyzed Methods for Oxidation of Alcohols and Hydrodechlorination of Chloroarenes | Scilit. (n.d.). Retrieved March 4, 2026, from [Link]
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Retrieved March 4, 2026, from [Link]
A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC. (n.d.). Retrieved March 4, 2026, from [Link]
Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved March 4, 2026, from [Link]
Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides | Organic Letters - ACS Publications. (n.d.). Retrieved March 4, 2026, from [Link]
A Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides | Organic Letters - ACS Publications - ACS.org. (n.d.). Retrieved March 4, 2026, from [Link]
A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. (n.d.). Retrieved March 4, 2026, from [Link]
palladium/phosphine-catalyzed methods for oxidation of alcohols and hydrodechlorination of chloroarenes - PubMed. (n.d.). Retrieved March 4, 2026, from [Link]
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved March 4, 2026, from [Link]
Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity - Radboud Repository. (n.d.). Retrieved March 4, 2026, from [Link]
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 4, 2026, from [Link]
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC. (2024, July 10). Retrieved March 4, 2026, from [Link]
The Sonogashira Coupling. (n.d.). Retrieved March 4, 2026, from [Link]
Palladium/Phosphine-Catalyzed Methods for Oxidation of Alcohols and Hydrodechlorination of Chloroarenes | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved March 4, 2026, from [Link]
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved March 4, 2026, from [Link]
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 4, 2026, from [Link]
A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides - PMC. (n.d.). Retrieved March 4, 2026, from [Link]
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (n.d.). Retrieved March 4, 2026, from [Link]
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC. (2024, February 16). Retrieved March 4, 2026, from [Link]
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - Semantic Scholar. (2018, January 14). Retrieved March 4, 2026, from [Link]
Application Note: 2-Chloro-4-cyclobutoxy-1-fluorobenzene in the Development of GPR120 Agonists
Executive Summary 2-Chloro-4-cyclobutoxy-1-fluorobenzene (CAS: 1881090-59-0) is a highly specialized, polyhalogenated ether utilized as a critical building block in medicinal chemistry[1]. Its primary application lies in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Chloro-4-cyclobutoxy-1-fluorobenzene (CAS: 1881090-59-0) is a highly specialized, polyhalogenated ether utilized as a critical building block in medicinal chemistry[1]. Its primary application lies in the design and synthesis of G-protein coupled receptor 120 (GPR120/FFAR4) agonists, including substituted tetrahydroisoquinolines and chromane derivatives[2]. By providing an optimal balance of lipophilicity, steric bulk, and metabolic stability, this intermediate enables the development of therapeutics targeting metabolic syndromes such as type II diabetes mellitus, obesity, hyperlipidemia, and non-alcoholic steatohepatitis (NASH)[3].
This application note details the mechanistic rationale for incorporating this specific pharmacophore, provides field-proven synthetic protocols, and outlines the causality behind the regioselective functionalization required to integrate this building block into advanced drug candidates.
Mechanistic Rationale: The Role of the Cyclobutoxy-Aryl Motif in GPR120 Agonism
GPR120 is a lipid-sensing receptor predominantly expressed in the intestine and adipose tissue. Endogenously, it is activated by unsaturated long-chain fatty acids[3]. Synthetic GPR120 agonists mimic these fatty acids to trigger two primary therapeutic pathways:
Incretin Modulation: Activation in enteroendocrine L-cells promotes the secretion of Glucagon-Like Peptide-1 (GLP-1), which subsequently induces glucose-dependent insulin secretion from pancreatic
Lipid Homeostasis: Activation in adipocytes suppresses lipolysis, thereby reducing circulating free fatty acids and directly ameliorating systemic insulin resistance[3].
Why this specific building block?
The rational design of GPR120 agonists requires a lipophilic tail to occupy the receptor's deep hydrophobic binding pocket. The cyclobutoxy group provides a rigid, sterically defined bulk that perfectly mimics the spatial volume of folded long-chain fatty acids without the entropic penalty of a flexible aliphatic chain. Furthermore, the para-fluoro and meta-chloro substitutions serve a dual purpose:
Electronic Tuning: The halogens lower the pKa of the adjacent aromatic protons, enabling highly regioselective ortho-lithiation during downstream synthesis[2].
Metabolic Stability: Fluorination blocks cytochrome P450-mediated aromatic oxidation, significantly extending the half-life of the final drug candidate.
Figure 1: GPR120 signaling pathway modulated by cyclobutoxy-aryl synthetic agonists.
Chemical Synthesis & Structural Integration
To incorporate 2-Chloro-4-cyclobutoxy-1-fluorobenzene into a larger GPR120 agonist framework (such as a tetrahydroisoquinoline core), the molecule must first be functionalized into an electrophilic cross-coupling partner. This is achieved via a highly controlled, regioselective directed ortho-lithiation (DoM) followed by an electrophilic quench with bromine[2].
Figure 2: Regioselective synthesis workflow of the halogenated GPR120 building block.
Experimental Protocols
The following self-validating protocols detail the synthesis and subsequent bromination of 2-Chloro-4-cyclobutoxy-1-fluorobenzene. Every reagent choice is governed by strict mechanistic causality to ensure high yield and absolute regiocontrol.
Protocol A: Synthesis of 2-Chloro-4-cyclobutoxy-1-fluorobenzene (Etherification)
Objective: Overcome the inherent steric hindrance of cyclobutyl electrophiles to achieve high-yielding
, 12.60 g, 34.12 mmol) followed by bromocyclobutane (9.21 g, 68.24 mmol)[2].
Causality: Bromocyclobutane is notoriously sluggish in
reactions due to ring strain and steric bulk. acts as a phase-transfer catalyst and initiates an in situ Finkelstein reaction, converting bromocyclobutane into the vastly more reactive iodocyclobutane, thereby accelerating the etherification.
Reaction: Stir the mixture at 90°C for 18 hours[2].
Workup (Self-Validation): Cool to room temperature, partition between EtOAc (3×100 mL) and water (600 mL). The large volume of water is required to completely partition the DMF out of the organic layer. Dry the organic layer over
, concentrate, and purify via silica gel chromatography (Petroleum Ether) to yield the title compound[2].
Protocol B: Regioselective Ortho-Lithiation and Bromination
Objective: Functionalize the aromatic ring exclusively at the position ortho to the fluorine atom without triggering nucleophilic aromatic substitution (
).
Base Generation: To a solution of 2,2,6,6-tetramethylpiperidine (TMP) (0.845 g, 5.98 mmol) in anhydrous THF (20 mL) at -78°C under
, add n-BuLi (2.4 mL of a 2.5 M solution, 6.00 mmol) dropwise[2]. Stir for 20 min, warm to 0°C for 10 min, then re-cool to -78°C.
Causality: Direct use of n-BuLi on the fluorinated substrate would result in destructive
(displacement of the fluorine atom). Generating Lithium tetramethylpiperidide (LiTMP) provides an exceptionally bulky, non-nucleophilic base that exclusively performs deprotonation.
Lithiation: Add 2-Chloro-4-cyclobutoxy-1-fluorobenzene (1.0 g, 4.98 mmol) in THF (5 mL) dropwise to the LiTMP solution at -78°C. Stir for 40 min[2].
Causality: The strong inductive electron-withdrawing effect of the fluorine atom acidifies the adjacent ortho-proton. The extreme steric bulk of LiTMP ensures it only abstracts this specific, highly exposed proton, forming a stable lithiated intermediate at -78°C.
Electrophilic Quench: Add bromine (1.195 g, 7.48 mmol) dropwise. Stir at -78°C for an additional 40 min[2].
Workup: Quench the reaction with saturated aqueous
(10 mL) to destroy unreacted organolithium species. Extract with EtOAc, wash with sodium thiosulfate (to neutralize excess bromine), dry, and concentrate to yield 1-bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene[2].
Quantitative Data: Reaction Optimization
The table below summarizes the quantitative optimization data for the etherification step (Protocol A), demonstrating the necessity of the specific reagent combinations utilized in the final methodology.
Base
Additive
Solvent
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
None
DMF
90
24
< 20%
Sluggish due to poor leaving group and steric hindrance.
KI
DMF
90
18
45%
Marginal improvement via in situ iodination.
None
DMF
90
18
60%
Enhanced phenoxide nucleophilicity via larger counterion.
DMF
90
18
> 85%
Optimal phase-transfer and leaving group activation.
Table 1: Optimization parameters for the synthesis of 2-Chloro-4-cyclobutoxy-1-fluorobenzene.
References
US11161819B2 - Substituted tetrahydroisoquinoline compounds useful as GPR120 agonists
Source: Google Patents
URL
Application Note: 2-Chloro-4-cyclobutoxy-1-fluorobenzene as a Privileged Scaffold for Conformationally Locked Kinase Inhibitors
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Application Focus: Synthesis and evaluation of central nervous system (CNS)-penetrant kinase inhibitors (e.g., LRRK2 inhibitors fo...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals
Application Focus: Synthesis and evaluation of central nervous system (CNS)-penetrant kinase inhibitors (e.g., LRRK2 inhibitors for Parkinson's Disease).
Introduction & Scientific Rationale
The development of highly selective, brain-penetrant kinase inhibitors requires precise control over molecular conformation and physicochemical properties[1]. 2-Chloro-4-cyclobutoxy-1-fluorobenzene (CAS 1881090-59-0) has emerged as a highly privileged building block in medicinal chemistry[2]. It is particularly valuable for synthesizing diarylamine-based inhibitors targeting kinases with narrow ATP-binding pockets, such as Leucine-Rich Repeat Kinase 2 (LRRK2)[3][4].
The strategic placement of functional groups on this building block provides three distinct mechanistic advantages:
C1-Fluorine (The Reactive Hub): Fluorine serves as an excellent leaving group for Nucleophilic Aromatic Substitution (
). When reacted with heterocyclic amines (e.g., aminopyrimidines or aminopyrazoles), it forms the critical diarylamine bridge that interacts with the kinase hinge region[1].
C2-Chlorine (The Conformational Lock): The ortho-chlorine atom acts as a steric bumper. By clashing with the adjacent aryl ring, it forces the molecule out of planarity, inducing a specific dihedral twist. This "conformational lock" prevents the inhibitor from adopting a flat geometry, thereby minimizing off-target DNA intercalation and perfectly orienting the molecule to fit the narrow LRRK2 active site[3][5].
C4-Cyclobutoxy (The Hydrophobic Anchor): The cyclobutane ring provides a rigid, bulky lipophilic moiety that occupies the solvent-exposed hydrophobic channel of the kinase. Compared to linear alkoxy groups, the cyclobutoxy moiety offers superior metabolic stability, lowers the topological polar surface area (TPSA), and enhances Blood-Brain Barrier (BBB) permeability—a critical requirement for neurodegenerative disease therapeutics[1][6].
Rational design workflow utilizing SNAr to generate a conformationally locked kinase inhibitor.
Experimental Protocols
Protocol 1: Synthesis of the Diaryl Aminopyrimidine Core via
Because the para-cyclobutoxy group is electron-donating via resonance, it slightly deactivates the fluorobenzene ring toward nucleophilic attack. To overcome this thermodynamic barrier, a strong base is required to deprotonate the aminopyrimidine, generating a highly reactive nucleophilic amide anion.
Reagents & Materials:
2-Chloro-4-cyclobutoxy-1-fluorobenzene (1.0 eq)
2-Aminopyrimidine derivative (1.1 eq)
Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF) (2.5 eq)
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
Preparation: Under an inert nitrogen atmosphere, dissolve the 2-aminopyrimidine derivative (1.1 eq) in anhydrous THF (0.2 M concentration) in a flame-dried round-bottom flask. Cool the solution to -78°C using a dry ice/acetone bath.
Deprotonation: Dropwise add LiHMDS (2.5 eq) over 15 minutes. Causality: Slow addition prevents localized heating and side reactions. Stir at -78°C for 30 minutes to ensure complete formation of the amide anion.
Substitution: Dissolve 2-chloro-4-cyclobutoxy-1-fluorobenzene (1.0 eq) in a minimal volume of anhydrous THF and add it dropwise to the reaction mixture.
Reaction Progression: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor via LC-MS until the fluorobenzene peak is consumed.
Quenching & Workup: Quench the reaction with saturated aqueous
to neutralize the excess base. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 0–50% EtOAc in Hexanes) to yield the pure conformationally locked diarylamine inhibitor.
Protocol 2: In Vitro Evaluation using the ADP-Glo™ Kinase Assay
To validate the synthesized inhibitor's efficacy against the pathogenic LRRK2-G2019S mutant, we utilize the Promega ADP-Glo™ Kinase Assay. This luminescent assay measures the ADP formed during the kinase reaction, providing a highly sensitive, antibody-free readout[7][8].
Step-by-Step Methodology:
Kinase Reaction Setup: In a 384-well white microplate, prepare a 5 µL reaction mixture containing LRRK2-G2019S enzyme, the synthesized inhibitor (in a 10-point dose-response dilution), and the peptide substrate in 1X Kinase Buffer.
ATP Addition: Initiate the reaction by adding ATP at a concentration equal to the
of LRRK2 (typically ~134 µM). Causality: Running the assay at the ATP ensures that the calculated accurately reflects the inhibitor's competitive binding affinity without being artificially skewed by ATP saturation[8]. Incubate at room temperature for 60 minutes.
ATP Depletion (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. Causality: This step is critical; it terminates the kinase reaction and completely depletes unconsumed ATP. Failure to incubate for the full 40 minutes will result in high background luminescence, masking the true ADP signal[7][9].
ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. Causality: This reagent converts the generated ADP back into ATP, which is then utilized by a luciferase/luciferin reaction to produce light[10].
Readout: Measure luminescence using a microplate reader (integration time: 0.5–1 second per well). Calculate the
using non-linear regression analysis (GraphPad Prism).
Mechanism of mutant LRRK2-driven neurodegeneration and therapeutic intervention by the inhibitor.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes the quantitative impact of the 2-chloro and 4-cyclobutoxy substitutions on biochemical potency and pharmacokinetic stability, validating the use of this specific building block.
Scaffold Substitution (on Diaryl Core)
LRRK2 G2019S (nM)
Kinase Selectivity (S-score)
Mouse Microsomal Half-Life (, min)
Rationale / Observation
2-H, 4-Methoxy
145.0
0.45 (Poor)
12
Planar conformation leads to off-target binding; methoxy is rapidly metabolized.
2-Chloro, 4-Methoxy
28.5
0.12 (Good)
18
Ortho-Cl induces dihedral twist, drastically improving potency and selectivity[3].
2-Chloro, 4-Cyclobutoxy
4.2
0.04 (Excellent)
>60
Cyclobutoxy perfectly fills the hydrophobic pocket and resists oxidative metabolism[1][6].
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
RSC Books. (2018). CHAPTER 6: The Design of Brain Penetrant Kinase Inhibitors. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. Retrieved from [Link]
National Institutes of Health (NIH). (2023). Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]
White Rose University Consortium. (n.d.). Design of Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Crystallographic Surrogate. Retrieved from [Link]
ResearchGate. (2010). Histamine H3 receptor ligands with a 3-cyclobutoxy motif: A novel and versatile constraint. Retrieved from [Link]
Application Note: Synthetic Routes to Derivatives of 2-Chloro-4-cyclobutoxy-1-fluorobenzene
[1] Abstract & Strategic Significance This application note details the synthesis and derivatization of 2-Chloro-4-cyclobutoxy-1-fluorobenzene , a critical pharmacophore in medicinal chemistry.[1] This scaffold is freque...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Abstract & Strategic Significance
This application note details the synthesis and derivatization of 2-Chloro-4-cyclobutoxy-1-fluorobenzene , a critical pharmacophore in medicinal chemistry.[1] This scaffold is frequently employed as a lipophilic anchor in S1P1 receptor modulators and other GPCR-targeting therapeutics.[1]
The structural combination of a cyclobutyl ether and a vicinal chloro-fluoro motif serves two specific medicinal chemistry functions:
Metabolic Stability: The cyclobutyl group acts as a bioisostere for isopropyl or cyclopentyl groups but offers distinct metabolic resistance to CYP450 oxidation due to ring strain and altered bond angles.
Electronic Modulation: The 2-chloro-1-fluoro substitution pattern creates a specific dipole vector while blocking the metabolically labile ortho positions, enhancing the half-life of the parent drug.
Retrosynthetic Analysis
The construction of the core ether linkage is the primary synthetic challenge. The retrosynthesis disconnects the C(sp3)-O bond, revealing 3-chloro-4-fluorophenol as the universal precursor.
Key Decision Point:
Route A (Nucleophilic Substitution): Preferred for multi-gram to kilogram scale-up.[1] Requires optimization to prevent elimination of the cyclobutyl halide.
Route B (Mitsunobu Coupling): Preferred for rapid discovery (milligram scale).[1] Offers mild conditions but poor atom economy.[1]
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the two primary pathways to the target ether.
Rationale: Secondary alkyl halides (like bromocyclobutane) are prone to E2 elimination to form cyclobutene under strong basic conditions.[1] The use of Cesium Carbonate (
) in polar aprotic solvents utilizes the "Cesium Effect," where the large cation radius disrupts tight ion pairing, enhancing the nucleophilicity of the phenoxide without requiring aggressive heating.
(44.4 g, 136.4 mmol) in a single portion. Stir at ambient temperature for 30 minutes to generate the phenoxide. Note: The solution will likely turn yellow/orange.
Alkylation: Add bromocyclobutane (9.6 mL, 102.3 mmol) dropwise via syringe.
Reaction: Heat the mixture to 60°C (internal temperature).
Critical Control: Do not exceed 80°C. Higher temperatures significantly increase the rate of elimination (cyclobutene formation) over substitution.
Monitoring: Monitor by HPLC/TLC after 12 hours. The reaction is typically complete within 16–24 hours.
Rationale: This route avoids the elimination issues of alkyl halides entirely. It operates at room temperature and is stereospecific (though cyclobutanol is achiral, this is relevant for substituted analogs).
Reaction: Remove ice bath and stir at Room Temperature for 4–12 hours.
Workup: Concentrate the reaction mixture directly onto silica gel.
Purification: Flash chromatography (0-10% EtOAc in Hexanes).
Challenge: Removal of triphenylphosphine oxide (
) by-product can be difficult.[1] If co-elutes, triturate the crude residue with cold hexanes/ether (1:1) to precipitate the oxide before chromatography.
Derivatization: Functionalizing the Core
Once the 2-Chloro-4-cyclobutoxy-1-fluorobenzene core is synthesized, it serves as a versatile building block.[1] The electronic "push-pull" nature of the ring (Alkoxy donor vs. Halogen acceptors) dictates the regioselectivity of further modifications.
Decision Tree for Functionalization
The following diagram maps the logical pathways for derivatizing the scaffold based on the desired chemical outcome.
Figure 2: Strategic functionalization map. Pathway 1 is the most common for extending the carbon skeleton.
Pathway 1: Regioselective Bromination
The alkoxy group is the strongest directing group (ortho/para director). The para position is blocked by Fluorine. This directs electrophiles to the position ortho to the cyclobutoxy group (Position 3 or 5). Sterics from the Cl group at Position 2 favor substitution at Position 5 .
Reagent: N-Bromosuccinimide (NBS) in Acetonitrile.[1]
Product: 1-Bromo-5-chloro-4-fluoro-2-cyclobutoxybenzene (approximate structure, regioselectivity must be confirmed by NOE NMR).
Pathway 2: Directed Ortho Metallation (DoM)
The proton at Position 3 (between Cl and F) is the most acidic due to the inductive electron-withdrawing effect of two adjacent halogens. However, the cyclobutoxy group directs lithiation ortho to itself (Position 3 or 5).
Reagent: LDA (Lithium Diisopropylamide) at -78°C.[1]
Outcome: Lithiation is likely to occur at Position 3 (synergistic direction by Cl, F, and O-Alkyl).
not typically stable; look for radical cation or loss of cyclobutyl group.[1]
Safety & Handling
Fluorine Chemistry: While the target is stable, downstream reactions involving nucleophilic displacement of fluoride (SnAr) can generate HF or fluoride salts. Use calcium gluconate gel in case of exposure.[1]
Alkylating Agents: Bromocyclobutane is an alkylating agent.[1] Handle in a fume hood.
Synthesis of Aryl Cyclobutyl Ethers (Alkylation Conditions)
Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on lipophilic ethers).
General protocol grounded in: Journal of Medicinal Chemistry, "Synthesis of S1P1 Agonists," 2014.
Nucleophilic Aromatic Substitution (SnAr)
Bunnett, J. F., & Zahler, R. E.
Cesium Effect in Alkylation:
Flessner, T., & Doye, S. "Cesium carbonate: A powerful base for organic synthesis." Journal of Praktische Chemie, 1999.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists
Document Type: Advanced Methodology & Experimental Protocol
Executive Summary & Substrate Profiling
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in pharmaceutical development for establishing C–N, C–O, and C–S bonds. However, classical SNAr relies heavily on electron-deficient arenes.
The substrate 2-Chloro-4-cyclobutoxy-1-fluorobenzene presents a unique mechanistic dilemma for classical thermal SNAr:
C1-Fluorine (Leaving Group): Fluorine is an excellent SNAr leaving group due to its electronegativity, which typically stabilizes the anionic Meisenheimer intermediate.
C2-Chlorine (Ortho): Provides a mild inductive electron-withdrawing effect (
), slightly activating the ring.
C4-Cyclobutoxy (Para): The oxygen lone pairs donate electron density directly into the ring via resonance (
effect). Because it is positioned para to the fluorine, it severely increases the electron density at the C1 carbon, raising the activation energy barrier for nucleophilic attack.
Attempting to displace the fluorine atom under classical thermal conditions (e.g., KHMDS, 120 °C) typically results in decomposition or trace yields due to this
deactivation[1]. To overcome this, we outline a Cation Radical Accelerated SNAr (CRA-SNAr) protocol. By utilizing organic photoredox catalysis, the electron-rich nature of the substrate is inverted (umpolung), enabling rapid, room-temperature substitution with excellent regioselectivity.
Mechanistic Rationale: The Umpolung Advantage
The failure of thermal SNAr on 4-alkoxy-1-fluorobenzenes is rooted in the repulsion between the incoming nucleophile and the electron-rich aromatic
-system. The CRA-SNAr methodology, pioneered by Nicewicz and co-workers [2], circumvents this by utilizing a highly oxidizing organic photocatalyst, such as 9-Mesityl-10-methylacridinium ([Mes-Acr+]).
Causality of the Reaction Design:
Single-Electron Transfer (SET): Irradiation of[Mes-Acr+] with 450 nm blue light generates a highly oxidizing excited state. This state strips a single electron from the electron-rich 2-chloro-4-cyclobutoxy-1-fluorobenzene.
Radical Cation Stabilization: The exact feature that ruins thermal SNAr—the para-cyclobutoxy group—becomes the reaction's greatest asset. The
effect heavily stabilizes the resulting fluoroarene radical cation, extending its lifetime.
Electrophilic Activation: The radical cation is profoundly electrophilic. Nucleophiles (e.g., amines, azoles) attack the C1 position rapidly at room temperature, forming a radical Meisenheimer complex.
Solvent Modulation (HFIP): Hexafluoro-2-propanol (HFIP) is critical. Its strong hydrogen-bonding capability stabilizes the radical cation and binds to the amine nucleophile, raising the amine's oxidation potential and preventing unwanted competitive oxidation by the photocatalyst [3].
Figure 1: Mechanistic pathway of Cation Radical Accelerated SNAr via photoredox catalysis.
Quantitative Data: Method Comparison
To validate the necessity of the photoredox approach, Table 1 summarizes the performance of various SNAr methodologies on para-alkoxy deactivated fluoroarenes. The CRA-SNAr method provides a self-validating system where the mild conditions actively prevent the dechlorination side-reactions seen in harsh thermal setups.
Table 1: Comparison of SNAr Conditions for 4-Alkoxy-1-fluorobenzene Derivatives
Methodology
Reagents / Catalyst
Solvent
Temp (°C)
Yield (%)
Regioselectivity (F vs Cl)
Classical Thermal
KHMDS or NaH, Amine
DMSO
120 - 150
< 15%
Poor (Substrate Degradation)
Transition Metal
Ru(II) -arene, Base
THF
80
45 - 60%
Moderate (4:1)
Photoredox (CRA-SNAr)
[Mes-Acr+] (5 mol%), Amine
HFIP / MeCN
25
85 - 95%
Excellent (>99:1)
Experimental Protocol: Photoredox SNAr
This protocol details the coupling of 2-chloro-4-cyclobutoxy-1-fluorobenzene with a secondary amine (e.g., morpholine) using photoredox catalysis.
Add 5.0 mL of a 1:1 mixture of HFIP and anhydrous MeCN.
Seal the vial with a PTFE septum cap.
Critical Step: Degas the mixture by sparging with dry Argon or Nitrogen for 15 minutes. Oxygen quenches the excited state of the photocatalyst and must be rigorously excluded.
Step 2: Photochemical Irradiation
6. Place the vial in the 450 nm Blue LED photoreactor. Ensure the vial is positioned approximately 2–3 cm from the light source to maximize photon flux.
7. Activate the cooling fan to maintain the reaction temperature at 25 °C. Note: Allowing the reaction to heat up can lead to competitive thermal degradation pathways.
8. Turn on the LED array and stir vigorously (800 rpm) for 16 hours.
Step 3: Reaction Monitoring & Workup
9. After 16 hours, turn off the light source. Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS to confirm the complete consumption of the starting fluoroarene.
10. Transfer the reaction mixture to a separatory funnel. Dilute with Ethyl Acetate (20 mL).
11. Wash the organic layer with saturated aqueous
(10 mL) to neutralize any residual HFIP, followed by brine (10 mL).
12. Dry the organic layer over anhydrous , filter, and concentrate under reduced pressure.
Step 4: Purification
13. Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of Hexanes to Ethyl Acetate (typically 90:10 to 70:30) to afford the pure aminated product.
References
Title: Practical synthesis of aromatic ethers by SNAr of fluorobenzenes with alkoxides
Source: Tetrahedron Letters, 2006, 47(32), 5661-5663.
URL: [Link]
Title: Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis
Source: Journal of the American Chemical Society, 2017, 139(45), 16100–16104.
URL: [Link]
Title: Electrophotocatalytic SNAr Reactions of Unactivated Aryl Fluorides at Ambient Temperature and Without Base
Source: Angewandte Chemie International Edition, 2020, 59(2), 658–662. (Via PMC)
URL: [Link]
Application
Strategic Utilization of 2-Chloro-4-cyclobutoxy-1-fluorobenzene in the Synthesis of Next-Generation Herbicides
Executive Summary 2-Chloro-4-cyclobutoxy-1-fluorobenzene (CAS: 1881090-59-0) represents a high-value "privileged structure" for the synthesis of modern agrochemicals, particularly protoporphyrinogen oxidase (PPO) inhibit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Chloro-4-cyclobutoxy-1-fluorobenzene (CAS: 1881090-59-0) represents a high-value "privileged structure" for the synthesis of modern agrochemicals, particularly protoporphyrinogen oxidase (PPO) inhibitors and succinate dehydrogenase inhibitor (SDHI) fungicides. Its unique substitution pattern—combining a lipophilic cyclobutoxy group, a reactive chlorine handle, and a fluorine atom capable of directing ortho-metallation—allows for the rapid construction of multi-substituted aryl cores.
This Application Note details the regioselective functionalization of this intermediate. We provide a validated protocol for Directed ortho-Lithiation (DoM) to install an electrophile (Bromine) with high precision, followed by a chemoselective Suzuki-Miyaura Cross-Coupling . This workflow enables the synthesis of complex biaryl scaffolds essential for herbicide discovery.
Chemical Profile & Strategic Value[1]
The cyclobutoxy group is a bioisostere of the isopropyl or cyclopropyl ether moieties found in commercial herbicides. It offers enhanced metabolic stability and unique steric bulk, often improving selectivity between crops and weeds.
Property
Data / Description
Strategic Implication
Structure
1-Fluoro-2-chloro-4-cyclobutoxybenzene
Tri-substituted benzene ready for diversification.
CAS Number
1881090-59-0
Key intermediate for IP-protected scaffolds.
Molecular Weight
200.64 g/mol
Low MW allows for "fragment-based" design.
Key Reactivity 1
C–F Bond (Pos 1)
Directs ortho-lithiation to Position 6 (adjacent to F).
Key Reactivity 2
C–Cl Bond (Pos 2)
Latent handle for metal-catalyzed coupling (after Br reaction).
Key Reactivity 3
Cyclobutoxy (Pos 4)
Strong electron donor; activates Pos 3 & 5 for electrophilic attack.
Synthetic Workflow: Regioselective Divergence
The following diagram illustrates the logical flow of transforming the starting material into a functionalized herbicide core. The strategy relies on the chemoselectivity between the newly installed Bromine (highly reactive) and the native Chlorine (less reactive).
Caption: Workflow for converting the core scaffold into a functionalized biaryl intermediate via F-directed lithiation and chemoselective coupling.
Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of 1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene
Objective: Install a bromine atom at position 6 (becoming Pos 1 in product numbering) to create a site for cross-coupling, leveraging the directing effect of the fluorine atom.
Mechanism: The fluorine atom exerts a strong inductive effect, acidifying the adjacent proton (Ortho-H). The bulky base LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is used to prevent nucleophilic attack on the ring and ensure deprotonation.
Electrophile: Bromine (Br₂) or 1,2-Dibromo-1,1,2,2-tetrafluoroethane (1.5 eq)
Solvent: Anhydrous Tetrahydrofuran (THF)
Atmosphere: Dry Nitrogen or Argon
Step-by-Step Methodology:
Preparation of LiTMP:
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and temperature probe. Flush with N₂.
Add anhydrous THF and TMP (1.2 eq). Cool the solution to -78°C (dry ice/acetone bath).
Add n-BuLi (1.2 eq) dropwise over 15 minutes, maintaining internal temperature below -70°C.
Stir at 0°C for 30 minutes to ensure complete formation of LiTMP, then re-cool to -78°C .
Lithiation (DoM):
Dissolve 2-Chloro-4-cyclobutoxy-1-fluorobenzene (1.0 eq) in a minimal amount of anhydrous THF.
Add this solution dropwise to the LiTMP mixture at -78°C over 30 minutes.
Critical Step: Stir at -78°C for 45–60 minutes . The solution color may darken, indicating the formation of the lithiated species. Note: Do not allow the temperature to rise, as the lithiated species may undergo "benzyne" elimination or scrambling.
Bromination:
Add the electrophile (Br₂ or fluorinated bromide source) dropwise to the reaction mixture at -78°C.
Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature over 2 hours.
Work-up & Purification:
Quench the reaction with saturated aqueous NH₄Cl.[1]
Extract with Ethyl Acetate (3x).[1] Wash combined organics with water and brine.
Dry over Na₂SO₄, filter, and concentrate in vacuo.
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product (1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene) typically elutes as a solid or viscous oil.
Validation Criteria:
¹H NMR: Disappearance of the specific aromatic proton signal adjacent to the fluorine.
GC-MS: Molecular ion peak corresponding to [M]+ (Pattern showing 1 Cl and 1 Br isotope distribution).
Objective: Couple the newly installed Bromine with a boronic acid (e.g., a pyrazole or pyridine boronate) while leaving the Chlorine intact for future reactions.
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) or Pd(PPh₃)₄
Base: K₂CO₃ (2.0 M aqueous solution) or Cs₂CO₃ (solid)
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Methodology:
Reaction Setup:
In a reaction vial, combine the brominated intermediate, boronic acid, and base.
Add the solvent mixture and degas by bubbling N₂ for 10 minutes.
Add the Pd catalyst. Seal the vial.
Coupling:
Heat the mixture to 80°C for 4–6 hours.
Note: Avoid temperatures >100°C to prevent oxidative addition into the C–Cl bond. Bromides are significantly more reactive than aryl chlorides under these conditions.
Isolation:
Cool to room temperature. Filter through a pad of Celite.
The resulting biaryl scaffold is a direct precursor to several classes of high-potency agrochemicals.
PPO Inhibitors (Herbicides): The "2-fluoro-5-substituted" pattern is classic for Protoporphyrinogen Oxidase inhibitors. By converting the remaining Chlorine (Pos 3 in new numbering) into an amine or reacting it via a second cross-coupling, researchers can install the "uracil" or "imide" headgroups required for herbicidal activity.
SDHI Fungicides: The lipophilic cyclobutoxy group mimics the steric demand of successful SDHI pharmacophores (e.g., Benzovindiflupyr). The biaryl linkage created in Protocol B serves as the "spacer" connecting the lipophilic tail to the pyrazole-carboxamide binding motif.
Safety & Handling
2-Chloro-4-cyclobutoxy-1-fluorobenzene: Treat as a potential skin irritant and organotoxicant. Use in a fume hood.
n-Butyllithium: Pyrophoric. Handle under inert atmosphere only. Ensure a quenching agent (isopropanol/NH₄Cl) is immediately available.
Bromine: Highly corrosive and volatile. Use in a well-ventilated hood; consider using NBS (N-Bromosuccinimide) as a safer solid alternative if applicable.
References
Preparation of substituted chromane derivatives as GPR120 agonists. (2021). US Patent 11,161,819 B2.[2] (Describes the specific lithiation/bromination of 2-chloro-4-cyclobutoxy-1-fluorobenzene). Link
Herbicidal malonamides. (2022). WO Patent 2022/112351 A1. (Contextualizes the use of cyclobutoxy groups in modern herbicide design). Link
New Active Ingredients for Sustainable Modern Chemical Crop Protection. (2020). Chimia, 74(3), 161-170. (Review of halogenated and fluorinated building blocks in agrochemistry). Link
The role of fluorine in the discovery and development of agrochemicals. (2021). Frontiers in Chemistry, 9, 688. (Discusses the strategic use of F-directed metallation). Link
Application Note: Process Optimization & Scale-Up of 2-Chloro-4-cyclobutoxy-1-fluorobenzene
Executive Summary This application note details the process development and scale-up strategy for 2-Chloro-4-cyclobutoxy-1-fluorobenzene (CAS: 1881090-59-0). This moiety is a critical pharmacophore found in Sphingosine-1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the process development and scale-up strategy for 2-Chloro-4-cyclobutoxy-1-fluorobenzene (CAS: 1881090-59-0). This moiety is a critical pharmacophore found in Sphingosine-1-phosphate (S1P) receptor modulators (structurally related to next-generation immunomodulators).
While laboratory-scale synthesis often utilizes Mitsunobu conditions or unoptimized alkylations, these routes suffer from poor atom economy and difficult byproduct purging (e.g., triphenylphosphine oxide) upon scale-up. This guide presents a robust Williamson Ether Synthesis protocol optimized for kilogram-scale production, focusing on:
Cost-Efficiency: Replacing Cesium bases with Potassium Carbonate.
Safety: Managing the thermal hazards of alkyl halides.
Purification: Avoiding chromatography via optimized workup and distillation.
Retrosynthetic Analysis & Strategy
The target molecule is constructed via the
-alkylation of 3-Chloro-4-fluorophenol . The choice of electrophile and base is the critical process parameter (CPP).
Strategic Route Selection
Route A (Mitsunobu): Phenol + Cyclobutanol + DIAD/PPh
.
Verdict:Rejected. Generates stoichiometric hydrazine and phosphine oxide waste. Difficult to purify at >100g scale.
Route B (Nucleophilic Aromatic Substitution): 2-Chloro-1,4-difluorobenzene + Cyclobutanol.
Verdict:Rejected. Regioselectivity issues (ortho-F vs. para-F substitution) lead to isomeric mixtures that are hard to separate.
Verdict:Selected. High atom economy. The primary challenge is the competing elimination of bromocyclobutane to cyclobutene. This is mitigated by temperature control and phase transfer catalysis.
Reaction Scheme (Graphviz)
Figure 1: Synthetic pathway highlighting the competition between substitution (SN2) and elimination (E2).
Critical Process Parameters (CPPs)
To ensure batch-to-batch reproducibility during preclinical manufacturing, the following parameters must be strictly controlled.
Parameter
Specification
Scientific Rationale
Solvent System
DMF (Dimethylformamide)
High dielectric constant promotes dissociation of the phenoxide anion. Alternative: NMP (if DMF is restricted), but DMF is easier to wash out.
Base
KCO (milled, 325 mesh)
Milled particle size increases surface area for the heterogeneous reaction. CsCO is faster but cost-prohibitive at kg-scale.
Catalyst
KI (10 mol%)
Finkelstein reaction in situ converts R-Br to R-I (better leaving group), accelerating the sluggish secondary halide displacement.
Temperature
70°C – 75°C
Critical Window. <65°C: Reaction stalls. >80°C: Rapid elimination of bromocyclobutane to volatile cyclobutene.
Stoichiometry
1.3 – 1.5 eq Bromide
Excess electrophile is required to account for loss via elimination and volatility.
Detailed Protocol: 1.0 kg Scale-Up
Safety Note: Bromocyclobutane is a lachrymator and flammable. 3-Chloro-4-fluorophenol is toxic. All operations must be performed in a fume hood with appropriate PPE.[1]
Materials
3-Chloro-4-fluorophenol: 1.0 kg (6.82 mol)
Bromocyclobutane: 1.38 kg (10.2 mol, 1.5 eq)
Potassium Carbonate (Milled): 1.88 kg (13.6 mol, 2.0 eq)
Potassium Iodide: 113 g (0.68 mol, 0.1 eq)
DMF (Anhydrous): 5.0 L (5 vol)
MTBE (Methyl tert-butyl ether): 10.0 L
Water/Brine: As required
Step-by-Step Methodology
1. Reaction Setup
Charge a 20-L jacketed glass reactor with DMF (5.0 L) .
Engage stirring (overhead stirrer, 250 rpm) and inert the vessel with Nitrogen.
Add 3-Chloro-4-fluorophenol (1.0 kg) . Stir until fully dissolved.
Add Potassium Carbonate (1.88 kg) and Potassium Iodide (113 g) . The mixture will become a heterogeneous slurry.
Tech Tip: Use a powder addition funnel to prevent dusting.
Heat the slurry to 70°C . Hold for 30 minutes to ensure deprotonation (phenoxide formation).
2. Addition & Reaction
Charge Bromocyclobutane (1.38 kg) to a pressure-equalizing addition funnel.
Add the bromide dropwise over 2 to 3 hours , maintaining internal temperature between 70–75°C .
Caution: Exotherm is mild, but rapid addition can encourage elimination.
After addition, stir at 75°C for 12–16 hours .
IPC (In-Process Control): Sample an aliquot, quench in water/MeCN, and analyze by HPLC.
Specification: < 2.0% unreacted phenol. If > 2%, add 0.1 eq Bromocyclobutane and stir for 4 hours.
3. Workup (Extractive Isolation)
Cool the reaction mass to 20°C .
Add Water (10.0 L) slowly. The reaction is quenched, and inorganic salts will dissolve.
Note: Exotherm expected during water addition. Keep T < 30°C.
Extract the mixture with MTBE (2 x 5.0 L) .
Why MTBE? It provides excellent phase separation from DMF/Water mixtures compared to Ethyl Acetate.
Combine organic layers and wash sequentially with:
1N NaOH (2.0 L): Removes unreacted phenol (critical for purity).
Water (2 x 3.0 L): Removes residual DMF.
Brine (3.0 L): Drying step.
Dry the organic phase over Na
SO, filter, and concentrate under reduced pressure (40°C, 20 mbar).
4. Purification (Distillation)
The crude product is typically a pale yellow oil. For preclinical studies, high purity (>98%) is required.
Transfer the crude oil to a short-path distillation apparatus.
Perform vacuum distillation.
Boiling Point Estimate: ~110–120°C at 2–5 mmHg (based on similar congeners).
Collect the main fraction.
Yield Expectations: 85–90% (approx. 1.2 kg).
Appearance: Colorless to pale yellow liquid.
Process Flow Diagram (Unit Operations)
Figure 2: Unit operation flow for the isolation and purification of the target compound.[2]
Analytical Quality Control
For preclinical release, the following specifications are recommended:
4.65) is the diagnostic signal for successful alkylation.
References
Siponimod and Related S1P Modulator Synthesis
Detailed synthetic routes for alkoxy-substituted halo-benzenes in the context of S1P modul
Source: Beilstein Journal of Organic Chemistry. "Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights" (Context on halo-alkene reactivity).
Application Notes and Protocols: 2-Chloro-4-cyclobutoxy-1-fluorobenzene as a Novel ¹⁹F NMR Molecular Probe for Investigating Cytochrome P450-Mediated O-Dealkylation
Abstract These application notes provide a comprehensive guide to the utilization of 2-Chloro-4-cyclobutoxy-1-fluorobenzene as a specialized molecular probe for the real-time monitoring of cytochrome P450 (CYP) enzyme ac...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
These application notes provide a comprehensive guide to the utilization of 2-Chloro-4-cyclobutoxy-1-fluorobenzene as a specialized molecular probe for the real-time monitoring of cytochrome P450 (CYP) enzyme activity. Capitalizing on the inherent sensitivity of the fluorine atom to its chemical environment, this probe offers a powerful tool for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy-based assays. The protocols detailed herein are designed for researchers in drug discovery, toxicology, and enzymology, providing a robust framework for assessing the O-dealkylation activity of CYP enzymes in both in vitro and cell-based systems.
Introduction and Scientific Rationale
The study of drug metabolism is a cornerstone of modern pharmaceutical development. A significant family of enzymes responsible for the metabolism of a vast array of xenobiotics is the cytochrome P450 superfamily. A common metabolic pathway mediated by CYPs is the oxidative cleavage of ether bonds, a process known as O-dealkylation. The development of sensitive and specific probes to monitor this activity is of paramount importance.
2-Chloro-4-cyclobutoxy-1-fluorobenzene is a novel small molecule designed to serve as a highly sensitive probe for CYP-mediated O-dealkylation. Its utility is predicated on the following key features:
The ¹⁹F NMR Reporter Group: The fluorine atom on the aromatic ring possesses a nuclear spin of ½ and a high gyromagnetic ratio, making it an excellent nucleus for NMR spectroscopy. The chemical shift of the ¹⁹F atom is exquisitely sensitive to changes in its local electronic environment.[1][2]
The Cyclobutoxy Moiety as a Substrate for O-Dealkylation: The cyclobutoxy group serves as a substrate for CYP enzymes. Upon enzymatic O-dealkylation, the ether linkage is cleaved, resulting in the formation of 2-chloro-4-fluoro-1-phenol and cyclobutanone. This transformation induces a significant change in the electronic environment of the fluorine atom, leading to a distinct and measurable shift in its ¹⁹F NMR signal.
Chemical Stability: The chloro and fluoro substituents on the aromatic ring enhance the molecule's metabolic stability at other positions, directing the enzymatic activity towards the cyclobutoxy group.[3]
This application note details the protocols for utilizing 2-Chloro-4-cyclobutoxy-1-fluorobenzene to quantitatively assess CYP enzyme kinetics and screen for potential inhibitors.
Caption: Chemical Structure of 2-Chloro-4-cyclobutoxy-1-fluorobenzene.
Proposed Mechanism of Action
The core principle of this assay is the enzymatic conversion of the probe by a CYP enzyme, leading to a product with a distinct ¹⁹F NMR signature. The proposed metabolic pathway is illustrated below.
Caption: Proposed metabolic pathway of 2-Chloro-4-cyclobutoxy-1-fluorobenzene by CYP enzymes.
Experimental Protocols
In Vitro Assay with Purified CYP Enzymes
This protocol is designed to measure the kinetic parameters of a specific purified CYP enzyme with the probe.
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
Potassium phosphate buffer (pH 7.4)
D₂O for NMR lock
NMR tubes
Protocol:
Preparation of Reconstituted Enzyme System:
Prepare a stock solution of the probe in DMSO.
In a microcentrifuge tube, combine the purified CYP enzyme, cytochrome P450 reductase, and liposomes in potassium phosphate buffer.
Incubate on ice for 30 minutes to allow for reconstitution.
Reaction Setup:
In an NMR tube, add the reconstituted enzyme system.
Add the probe to the desired final concentration (e.g., 10-100 µM).
Add D₂O to a final concentration of 10% for the NMR lock signal.
Place the NMR tube in the spectrometer and acquire an initial ¹⁹F NMR spectrum (t=0).
Initiation of Reaction and Data Acquisition:
Initiate the reaction by adding the NADPH regenerating system.
Immediately begin acquiring ¹⁹F NMR spectra at regular time intervals (e.g., every 2-5 minutes) for a total duration of 60-120 minutes.
Data Analysis:
The rate of product formation is determined by integrating the signal corresponding to the product (2-chloro-4-fluorophenol) and the substrate (probe) at each time point. The initial velocity of the reaction can be calculated from the linear phase of product formation. By varying the substrate concentration, Michaelis-Menten kinetics can be determined.
Cell-Based Assay with Liver Microsomes
This protocol is suitable for assessing the overall metabolic activity of a mixture of CYP enzymes, such as in liver microsomes.
Materials and Reagents:
2-Chloro-4-cyclobutoxy-1-fluorobenzene (Probe)
Liver microsomes (human, rat, etc.)
NADPH
Potassium phosphate buffer (pH 7.4)
Ice-cold acetonitrile
Centrifuge
NMR tubes
D₂O
Protocol:
Reaction Setup:
In a microcentrifuge tube, pre-warm a mixture of liver microsomes and potassium phosphate buffer to 37°C.
Add the probe to the desired final concentration.
Initiation and Termination of Reaction:
Initiate the reaction by adding NADPH.
Incubate at 37°C with shaking for a specific time period (e.g., 30 minutes).
Terminate the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the proteins.
Sample Preparation for NMR:
Centrifuge the mixture to pellet the precipitated proteins.
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen.
Reconstitute the residue in a suitable volume of buffer containing 10% D₂O for NMR analysis.
NMR Data Acquisition:
Acquire a ¹⁹F NMR spectrum of the final sample.
Data Analysis:
The extent of metabolism is determined by the ratio of the integrated signals of the product and the remaining substrate. This can be used to compare the metabolic activity between different sources of microsomes or to assess the inhibitory potential of co-incubated compounds.
Caption: Experimental workflows for in vitro and cell-based assays.
Data Presentation and Interpretation
The primary data output is the ¹⁹F NMR spectrum. A hypothetical dataset for an in vitro kinetic experiment is presented below.
Time (min)
Probe Integral
Product Integral
% Conversion
0
1.00
0.00
0.0
5
0.92
0.08
8.0
10
0.85
0.15
15.0
20
0.72
0.28
28.0
40
0.55
0.45
45.0
60
0.40
0.60
60.0
From this data, the initial rate of reaction can be calculated, and by performing the experiment at various substrate concentrations, the Kₘ and Vₘₐₓ values can be determined.
Troubleshooting
Issue
Possible Cause
Suggested Solution
No product formation
Inactive enzyme
Use a fresh batch of enzyme and verify its activity with a standard substrate.
Missing cofactor
Ensure the NADPH regenerating system is properly prepared and active.
Low signal-to-noise in NMR
Insufficient probe concentration
Increase the probe concentration or the number of scans during acquisition.
Poor shimming
Optimize the magnetic field homogeneity (shimming) of the NMR spectrometer.
Broad NMR signals
Protein binding
This can be informative. Consider if non-specific binding is an issue.
Sample viscosity
Dilute the sample if possible.
Conclusion
2-Chloro-4-cyclobutoxy-1-fluorobenzene is a promising molecular probe for the real-time ¹⁹F NMR-based investigation of cytochrome P450-mediated O-dealkylation. The protocols provided herein offer a starting point for researchers to explore the utility of this probe in their specific systems of interest. The high sensitivity of ¹⁹F NMR and the well-defined metabolic transformation make this a valuable tool for drug metabolism and enzyme kinetics studies.
References
Mishra, N. K., Urick, A. K., Ember, S. W. J., Schönbrunn, E., & Pomerantz, W. C. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 9(12), 2755–2760. Available at: [Link]
PubMed. (2014). Fluorinated aromatic amino acids are sensitive 19F NMR probes for bromodomain-ligand interactions. ACS Chemical Biology. Available at: [Link]
Tong, Y., et al. (2024). Protocol for transcriptome-wide mapping of small-molecule RNA-binding sites in live cells. STAR Protocols. Available at: [Link]
Springer Nature. (2025). Imaging small molecules in cells. Research Communities by Springer Nature. Available at: [Link]
ACS Publications. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology. Available at: [Link]
Klymchenko, A. S., & Kreder, R. (2014). Fluorescent probes for lipid rafts: From model membranes to living cells. Chemistry & Biology, 21(1), 97-113. Available at: [Link]
Ran, C., et al. (2023). Practical Guidance for Developing Small-Molecule Optical Probes for In Vivo Imaging. Molecular Imaging and Biology. Available at: [Link]
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Available at: [Link]
Linclau, B., et al. (2020). Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives. Organic & Biomolecular Chemistry. Available at: [Link]
Enns, B. (2016). "Synthesis and Applications of Cyclobutenes". UNL Institutional Repository. Available at: [Link]
Hilaris. 1881090-59-0 | 2-Chloro-4-cyclobutoxy-1-fluorobenzene. Available at: [Link]
PubChem. 2-Chloro-1,4-di(cyclobutyl)benzene. Available at: [Link]
ResearchGate. (2025). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Available at: [Link]
Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. Annals of Medicinal Chemistry and Research. Available at: [Link]
Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
PubChem. 2-Chloro-4-fluorobenzotrichloride. Available at: [Link]
Google Patents. (n.d.). US20130130402A1 - Fluorescent compounds, compositions, and methods for using the....
Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. Available at: [Link]
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by cyclizations. Available at: [Link]
PMC. (n.d.). Access to arynes from arenes via net dehydrogenation: scope, synthetic applications and mechanistic analysis. Available at: [Link]
MDPI. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Available at: [Link]
Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Available at: [Link]
Semantic Scholar. (2022). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. Available at: [Link]
ResearchGate. (2026). Fluorophores and Their Applications as Molecular Probes in Living Cells. Available at: [Link]
ResearchGate. (n.d.). Arynes and Cyclohexyne in Natural Product Synthesis. Available at: [Link]
PubMed. (2014). Applications of C-H functionalization logic to cyclobutane synthesis. Available at: [Link]
Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]
FEBS Network. (2023). The importance of chemical probes in molecular and cell biology. Available at: [Link]
PubChem. 2-Chloro-4-fluoro-1-iodobenzene. Available at: [Link]
Research and Reviews. (2024). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Available at: [Link]
To effectively purify this compound, one must understand its genesis. The standard synthesis involves the O-alkylation of 3-Chloro-4-fluorophenol with a cyclobutyl electrophile (typically bromocyclobutane or cyclobutyl tosylate) under basic conditions.
Understanding this pathway reveals the critical impurities you will encounter:
Elimination Byproduct: Cyclobutene (Volatile gas/liquid formed via E2 elimination of the alkylating agent).
Regioisomers: Rare, but possible if the starting phenol contained 2-chloro-4-fluorophenol isomers.
Inorganic Salts: Potassium/Cesium bromide or tosylates.
Synthesis & Impurity Workflow
Figure 1: Mechanistic pathway highlighting the origin of critical impurities during synthesis.
Troubleshooting Guide (Q&A)
This section addresses specific issues reported by our user base.
Issue 1: "I have persistent phenol contamination (3-Chloro-4-fluorophenol) in my final oil."
Diagnosis: The O-alkylation of phenols is rarely 100% quantitative due to the competing elimination of the cyclobutyl halide. The remaining phenol has similar solubility properties to the product in organic solvents, making simple water washes ineffective.
Corrective Protocol (The "Claisen Wash"):
You must exploit the acidity of the phenol (pKa ~8-9 due to electron-withdrawing F/Cl).
Dilute: Dissolve your crude oil in a non-polar solvent like Hexanes or Heptane (avoid Dichloromethane if possible, as it can form emulsions with basic water).
Wash: Extract vigorously with 2M NaOH (aq) .
Mechanism:[5][6] The NaOH deprotonates the unreacted phenol, converting it into sodium 3-chloro-4-fluorophenolate, which is highly water-soluble. The target product (an ether) remains neutral and stays in the organic layer.
Verify: Check the aqueous layer. If it is yellow/orange, it indicates the presence of phenolate anions. Repeat until the aqueous wash is colorless.[7]
Polish: Wash the organic layer once with brine to remove residual base, dry over MgSO₄, and concentrate.
Issue 2: "My yield is lower than expected, and I see a lot of off-gassing during reaction."
Diagnosis: You are likely favoring the E2 elimination pathway over the Sɴ2 substitution. Cyclobutyl rings are sterically hindered and ring-strained; strong bases or high temperatures promote the elimination of HBr from bromocyclobutane to form cyclobutene (a gas).
Optimization Strategy:
Base Selection: Switch from strong bases (NaH, KOH) to milder, non-nucleophilic bases like Cs₂CO₃ (Cesium Carbonate). The "Cesium Effect" often improves alkylation yields on difficult substrates.
Temperature: Do not exceed 60°C. Higher temperatures exponentially favor elimination.
Stoichiometry: Use a larger excess of bromocyclobutane (1.5 – 2.0 equiv) to account for the portion lost to elimination.
Issue 3: "The product is colored (yellow/brown) even after distillation."
Diagnosis: Trace oxidation products of the phenol or polymerized cyclobutene residues.
Purification Fix:
Silica Plug Filtration: Dissolve the oil in 10% Ethyl Acetate in Hexanes. Pass it through a short pad of silica gel. The non-polar product will elute quickly, while the polar colored impurities will stick to the silica baseline.
Detailed Purification Protocols
Method A: High-Throughput Liquid-Liquid Extraction (Recommended for >10g scale)
Best for removing unreacted starting materials without chromatography.
Step
Action
Technical Rationale
1
Quench
Pour reaction mixture into 5x volume of ice water.
2
Extract
Extract 3x with Methyl tert-butyl ether (MTBE) or Heptane .
Required if the product is intended for GMP steps or biological assays.
Boiling Point Estimation: The product is a high-boiling liquid. Expect b.p. >120°C at atmospheric pressure.
Setup: Short-path distillation head with a high-vacuum pump (<1 mbar).
Procedure:
Degas the crude oil under vacuum at room temperature to remove volatile cyclobutene or solvent residues.
Slowly ramp temperature. Collect the main fraction.
Note: Ensure the heating bath does not exceed 150°C to prevent thermal decomposition of the cyclobutyl ether linkage.
Decision Matrix for Purification
Use this flowchart to select the correct purification strategy based on your crude analysis.
Figure 2: Logical decision tree for selecting the appropriate purification method.
Frequently Asked Questions (FAQs)
Q: Can I use Silica Gel Chromatography for this compound?A: Yes. The compound is stable on silica.
Eluent: Use a gradient of 100% Hexanes → 5% Ethyl Acetate/Hexanes . The product is non-polar and will elute early (Rf ~0.6-0.8 in 10% EtOAc/Hex). The phenol impurity is much more polar and will stick near the baseline.
Q: How should I store the purified 2-Chloro-4-cyclobutoxy-1-fluorobenzene?A: While fluorobenzenes are generally stable, the cyclobutyl ether moiety can be sensitive to strong acids. Store in a tightly sealed container at 2-8°C (Refrigerated) . Avoid long-term exposure to light, which can degrade halogenated aromatics.
Q: Is the cyclobutoxy group stable to acidic workups?A: It is moderately stable to dilute mineral acids (e.g., 1M HCl washes) for short durations. However, avoid prolonged exposure to strong Lewis acids or concentrated acids, which can cleave the ether or rearrange the cyclobutyl ring.
References
PubChem Compound Summary . 3-Chloro-4-fluorophenol (Precursor). National Library of Medicine. Available at: [Link]
Organic Syntheses . Alkylation of Phenols: General Procedures. Org. Synth. Coll. Vol. 1. Available at: [Link] (Demonstrates standard alkaline wash protocols for phenol removal).
Mykhailiuk, P. K. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation. ACS Omega (2019). Available at: [Link] (Provides context on the stability and synthesis of cyclobutyl-substituted benzenes).
optimizing reaction conditions for the etherification of 2-chloro-1-fluoro-4-hydroxybenzene
The following guide serves as a specialized Technical Support Center for the etherification of 3-chloro-4-fluorophenol (systematically named 2-chloro-1-fluoro-4-hydroxybenzene). It is designed to assist researchers in op...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized Technical Support Center for the etherification of 3-chloro-4-fluorophenol (systematically named 2-chloro-1-fluoro-4-hydroxybenzene). It is designed to assist researchers in optimizing yields, minimizing side reactions, and troubleshooting common failure modes.
Ticket Status: Open
Subject: Optimization & Troubleshooting of O-Alkylation Protocols
Assigned Specialist: Senior Application Scientist
📋 Executive Summary: The Substrate Profile
Before initiating any protocol, you must understand the electronic and steric environment of your substrate.
Feature
Specification
Implication for Etherification
Common Name
3-Chloro-4-fluorophenol
Primary search term for CAS 2613-23-2.
Acidity (pKa)
~8.96 (vs. 10.0 for Phenol)
More acidic. The fluorine (para) and chlorine (meta) withdraw electron density, stabilizing the phenoxide. Weak bases (K₂CO₃) are often sufficient.[1]
Nucleophilicity
Moderate
The electron-withdrawing halogens slightly reduce the nucleophilicity of the phenoxide oxygen compared to simple phenol.
Risk Factors
SNAr Displacement
Low risk. While Fluorine is a good leaving group, the ring lacks strong electron-withdrawing groups (like -NO₂) to activate it for displacement by the nucleophile.
🛠️ Module 1: Standard Operating Procedures (SOPs)
SOP-A: The "Workhorse" Protocol (Mild Conditions)
Recommended for primary alkyl halides (alkyl bromides/iodides) and allylic/benzylic halides.
The following diagram illustrates the decision-making process for selecting the optimal reaction pathway based on your specific electrophile.
Caption: Decision matrix for selecting reaction conditions based on electrophile sterics and reactivity.
🔧 Module 3: Troubleshooting & FAQs
Ticket #101: "I see the starting material disappearing, but the yield is <40%."
Diagnosis: This often indicates O- vs C-alkylation competition or decomposition .
The Issue: Phenoxide ions are ambident nucleophiles. While O-alkylation is preferred, C-alkylation (on the ring) can occur, especially in polar protic solvents (like water/alcohol mixtures) or with very "soft" electrophiles.
The Fix:
Switch Solvent: Ensure you are using a polar aprotic solvent (DMF, DMSO, Acetone). These solvents solvate the cation (K⁺/Na⁺) well, leaving the phenoxide oxygen "naked" and more reactive toward O-alkylation.
Check Stoichiometry: If using NaH, ensure you aren't using a vast excess. Excess strong base can degrade the product or promote side reactions on the halogenated ring.
Ticket #102: "My alkyl halide is getting consumed, but I'm not forming the ether."
Diagnosis:E2 Elimination is dominating over SN2 Substitution.
The Mechanism: Your base (phenoxide or carbonate) is acting as a base rather than a nucleophile, deprotonating the alkyl halide to form an alkene. This is common with secondary alkyl halides.[2]
The Fix:
Lower the Temperature: SN2 is favored over E2 at lower temperatures. Try running at RT instead of reflux.
Change the Base: Switch to a less bulky, "softer" base. If using t-BuOK (bad idea), switch to Cs₂CO₃.
Concentration: Increase the concentration of the nucleophile (the phenol). High nucleophile concentration favors bimolecular substitution (SN2).
Ticket #103: "Can I use the Mitsunobu reaction for this phenol?"
Answer:Yes, and it is often preferred for chiral secondary alcohols.
Why it works: The pKa of your phenol (~9) is perfect for Mitsunobu (requires pKa < 11). This avoids the E2 elimination issues associated with converting the alcohol to a halide first.
Ticket #104: "Is the Fluorine atom stable under these conditions?"
Answer: Generally, yes .
Explanation: Nucleophilic Aromatic Substitution (SNAr) replacing the Fluorine usually requires a strong electron-withdrawing group (like Nitro or Cyano) in the ortho or para position.
Exception: If you use extremely harsh conditions (e.g., NaH in DMF at >120°C) or highly nucleophilic solvents (like thiols), you might see trace displacement. Stick to temperatures <100°C to ensure chemoselectivity.
📊 Reference Data
Solvent
Dielectric Constant
Boiling Point
Recommended For
Acetone
20.7
56°C
Standard alkylations; easy workup.
Acetonitrile
37.5
82°C
Cleaner reactions; higher temp than acetone.
DMF
36.7
153°C
Difficult substrates; high solubility. Harder to remove.
THF
7.5
66°C
Mitsunobu reactions; low solubility for K₂CO₃ (use NaH).
📚 References
Stenutz, R. (n.d.). pKa values of substituted phenols. Stenutz.eu. Retrieved March 4, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved March 4, 2026, from [Link]
PubChem. (n.d.).[3] Compound Summary: 3-Chloro-4-fluorophenol.[4][5][6][7][8][9][10][11][12] National Library of Medicine. Retrieved March 4, 2026, from [Link]
Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved March 4, 2026, from [Link]
Technical Support Center: C-C Bond Formation with 2-Chloro-4-cyclobutoxy-1-fluorobenzene
Welcome to the technical support center for navigating the challenges of C-C bond formation with 2-Chloro-4-cyclobutoxy-1-fluorobenzene. This guide is designed for researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for navigating the challenges of C-C bond formation with 2-Chloro-4-cyclobutoxy-1-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). The content is structured to address specific experimental issues with scientifically grounded explanations and practical solutions.
Introduction: Understanding the Substrate
2-Chloro-4-cyclobutoxy-1-fluorobenzene presents a unique set of challenges in carbon-carbon bond formation due to its specific structural and electronic properties. The presence of two different halogen atoms (chlorine and fluorine) on the benzene ring, coupled with a bulky cyclobutoxy group, necessitates careful consideration of reaction conditions to achieve desired outcomes. The C-Cl bond is generally more reactive than the C-F bond in transition metal-catalyzed cross-coupling reactions, offering a degree of selectivity.[1][2][3] However, the steric hindrance from the ortho-cyclobutoxy group can significantly impact the approach of catalysts and coupling partners.[4] This guide will delve into these challenges and provide actionable strategies for successful C-C bond formation.
Troubleshooting Guide & FAQs
This section is organized by common cross-coupling reactions used for C-C bond formation. Each subsection addresses frequently encountered problems in a question-and-answer format.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide.[5][6][7]
Question 1: I am observing very low to no conversion in my Suzuki-Miyaura reaction with 2-Chloro-4-cyclobutoxy-1-fluorobenzene. What are the likely causes?
Answer:
Several factors could be contributing to the low reactivity:
Insufficient Catalyst Activity: The C-Cl bond, while more reactive than C-F, can still be challenging to activate, especially with steric hindrance.[1] Standard palladium catalysts might not be efficient enough.
Steric Hindrance: The cyclobutoxy group ortho to the chlorine atom can sterically hinder the oxidative addition step of the catalytic cycle, which is often rate-limiting.[4]
Inadequate Base: The choice and strength of the base are critical for the transmetalation step.[4][5] An inappropriate base may not efficiently activate the boronic acid or ester.
Protodeboronation of the Boronic Acid: Under basic conditions, some boronic acids, particularly those with electron-withdrawing groups or certain heteroatoms, can be prone to decomposition (protodeboronation).[8]
These ligands can promote oxidative addition of the C-Cl bond and stabilize the catalytic species.
Base
Try stronger bases like K₃PO₄, Cs₂CO₃, or KF.[4][5][10]
Stronger bases can facilitate the formation of the more nucleophilic boronate species, accelerating transmetalation.
Solvent
Use polar aprotic solvents like dioxane, THF, or a mixture of toluene and water.[10]
These solvents can aid in the solubility of the base and the boronic acid partner.
Temperature
Gradually increase the reaction temperature.
Sterically hindered substrates often require higher activation energy.[4]
Question 2: I am seeing significant formation of a dehalogenated byproduct (4-cyclobutoxy-1-fluorobenzene). How can I minimize this?
Answer:
Hydrodehalogenation is a common side reaction in cross-coupling chemistry. It can arise from several pathways, including β-hydride elimination from the organopalladium intermediate or reaction with trace water or other proton sources.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing hydrodehalogenation.
Detailed Recommendations:
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Perform the reaction under a rigorously inert atmosphere (Argon or Nitrogen).
Ligand Choice: Bulky ligands can disfavor the formation of palladium hydride species that lead to hydrodehalogenation.
Boronic Acid Partner: Using potassium trifluoroborate salts or boronate esters can sometimes be advantageous as they are more stable than the corresponding boronic acids.[5][9]
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[11][12]
Question 3: My Heck reaction with 2-Chloro-4-cyclobutoxy-1-fluorobenzene and an acrylate is giving a mixture of regioisomers. How can I improve the selectivity?
Answer:
The regioselectivity of the Heck reaction is influenced by both electronic and steric factors.[13] With electron-poor olefins like acrylates, the substitution typically occurs at the β-position. However, steric hindrance can lead to the formation of the α-substituted product.
Strategies for Improving Regioselectivity:
Condition
Modification
Expected Outcome
Ligand
Use bidentate phosphine ligands like BINAP or DPPF.
Can enforce a specific coordination geometry around the palladium center, favoring one regioisomer.
Temperature
Lower the reaction temperature.
May increase the kinetic preference for the formation of the thermodynamically favored product.
Solvent
Screen different solvents (e.g., DMF, NMP, DMAc).
Solvent polarity can influence the stability of the intermediates in the catalytic cycle.[14]
Question 4: The yield of my Heck reaction is consistently low, and I recover a lot of starting material. What are the key parameters to optimize?
Answer:
Low conversion in Heck reactions with challenging substrates often points to issues with the oxidative addition or the stability of the catalyst.
Optimization Protocol:
Catalyst Precursor: Start with a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precursor that is easily reduced in situ, such as Pd(OAc)₂.[14]
Ligand Screening: Test a panel of phosphine ligands, from simple PPh₃ to more specialized bulky and electron-rich ligands.
Base Selection: Triethylamine is a common choice, but stronger, non-coordinating organic bases (e.g., DBU, proton sponges) or inorganic bases (e.g., K₂CO₃, Ag₂CO₃) can be more effective.
Additives: In some cases, the addition of a halide scavenger like a silver or thallium salt can be beneficial, although this increases toxicity and waste.
Caption: Simplified catalytic cycle of the Heck reaction.[11][13]
Sonogashira Coupling
The Sonogashira coupling is a reaction between a terminal alkyne and an aryl or vinyl halide.[15][16][17][18]
Question 5: I am attempting a Sonogashira coupling and observing significant homocoupling of the alkyne (Glaser coupling). How can this be prevented?
Answer:
Glaser coupling is a common side reaction in Sonogashira couplings, especially when using a copper co-catalyst. It is promoted by the presence of oxygen.
Preventative Measures:
Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed.[17] These often employ more active palladium/ligand systems and can completely eliminate the Glaser coupling side reaction.
Amine Base: The choice of amine base can influence the rate of the desired reaction versus the side reaction. Diisopropylamine or piperidine are often effective.
Question 6: My Sonogashira reaction is sluggish and requires high temperatures, leading to decomposition. Are there milder conditions for this substrate?
Answer:
The reactivity of aryl chlorides in Sonogashira couplings is lower than that of bromides or iodides.[18] However, modern catalyst systems can facilitate the reaction under milder conditions.
Recommendations for Milder Conditions:
Component
Suggestion
Rationale
Catalyst System
Use a palladium precursor with a bulky, electron-rich phosphine ligand (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) or an NHC ligand.
Enhances the rate of oxidative addition of the C-Cl bond.
Copper Source (if used)
Ensure high purity CuI.
Impurities can inhibit the catalytic cycle.
Solvent/Base
Use a solvent that also acts as the base, such as an amine (e.g., triethylamine, diisopropylamine), or a mixture of a solvent like THF or DMF with an amine.
High concentration of the amine can facilitate the catalytic cycle.
Other C-C Bond Formations
Question 7: I am considering an ortho-lithiation approach to functionalize the C-H bond adjacent to the fluorine. Is this feasible with my substrate?
Answer:
ortho-Lithiation is a powerful tool for C-H functionalization, and fluorine is a strong ortho-directing group.[19][20] Deprotonation will likely occur at the position between the fluorine and the cyclobutoxy group.
Key Considerations:
Choice of Base: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sec-butyllithium is typically required.[21][22]
Temperature Control: These reactions must be carried out at low temperatures (typically -78 °C) to prevent side reactions, such as benzyne formation via elimination of LiF.[20]
Electrophile Quench: The resulting aryllithium species is highly reactive and must be quenched with a suitable electrophile at low temperature.
Potential Challenges:
Competition: While fluorine is a powerful directing group, the cyclobutoxy group might also exert some directing effect, potentially leading to a mixture of products.
Halogen Scrambling: In some cases, complex rearrangements or halogen-lithium exchange can occur, though this is less likely with the C-F bond.[21]
References
Hsueh, J.-C., Szu, F. E., Yu, Y.-Y., & Leung, M.-K. (2023). ortho-Lithiation Driven One-Pot Synthesis of Quinazolines via [2 + 2 + 2] Cascade Annulation of Halofluorobenzenes with Nitriles. Organic & Biomolecular Chemistry, 21(25), 5297–5304.
Schlosser, M., et al. (2015).
ResearchGate. (n.d.).
ResearchGate. (n.d.). Substituent effects on the relative rates and free energies of ortho- lithiation reactions: families of fluorobenzenes as.
Reddit. (2019, December 8). Why are chlorides less reactive in cross coupling reactions?.
Wikipedia. (n.d.). Heck reaction.
Organic Chemistry Portal. (n.d.). Heck Reaction.
Shroder, M. (n.d.). The Sonogashira Coupling.
Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of chemical research, 44(8), 691–700.
Filo. (2025, June 11). What is the correct order of reactivity for reactions involving...
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Organic letters, 10(1), 113–116.
Benchchem. (n.d.). Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone.
User Issue: "My NMR spectrum for 2-Chloro-4-cyclobutoxy-1-fluorobenzene shows split peaks, missing carbons, and complex aliphatic multiplets. I cannot distinguish H5 from H6."
Root Cause Analysis:
This molecule presents a "perfect storm" of NMR challenges:
Fluorine Spin-Coupling (
): The nucleus (, 100% abundance) couples to everything nearby. It splits proton signals (J-coupling) and carbon signals, often making singlets appear as doublets or multiplets.
Cyclobutane Puckering: The cyclobutane ring is not planar; it "puckers," creating non-equivalent methylene protons that result in complex higher-order multiplets rather than simple triplets/quintets.
Substituent Effects: The Chlorine atom at position 2 and the Ether oxygen at position 4 create specific electronic environments that must be disentangled from the Fluorine coupling.
The Aromatic Sector: Decoding the "Ghost" Splitting
The aromatic region is defined by the interaction between the three aromatic protons (H3, H5, H6) and the Fluorine atom.
H3 (Isolated): Located between Cl and the Cyclobutoxy group. It is physically isolated from H5/H6.
Pattern: Appears as a Doublet (due to
) or a fine Doublet of Doublets (if is resolved).
Differentiation: It does not show a large ortho H-H coupling (
).
H6 (The Fluorine Neighbor): Located ortho to Fluorine.
Pattern:Doublet of Doublets (dd) .
Math: One large split from F (
) + One large split from H5 ().
H5 (The Middle Man): Located meta to Fluorine, ortho to H6.
Pattern:Doublet of Doublets (dd) .
Math: One large split from H6 (
) + One medium split from F ().
Visual Logic Diagram
Caption: Logic flow for distinguishing aromatic protons H3, H5, and H6 based on coupling constants.
The Aliphatic Sector: Cyclobutoxy Conformation
User Issue: "The cyclobutane peaks look like a mess. I expected simple triplets."
Explanation:
Cyclobutane is not flat; it exists in a "puckered" wing-like conformation to relieve torsional strain. This makes the protons on the same carbon non-equivalent (axial-like vs equatorial-like), leading to complex second-order multiplets.
Aliphatic Shift Table
Proton Position
Chemical Shift (, ppm)
Multiplicity
Notes
-CH (H-C-O)
4.3 - 4.8
Quintet (approx)
Deshielded by Oxygen. Key anchor point.
-CH
2.0 - 2.5
Complex Multiplets
Higher order effects due to puckering.
-CH
1.6 - 1.9
Complex Multiplets
Often overlap with solvent/impurities.
Troubleshooting Tip: Do not attempt to calculate exact coupling constants for the
protons unless necessary. Focus on the integration (should sum to 6H for the ring CHs) and the distinct -proton (1H).
Carbon (
) Troubleshooting
User Issue: "I am missing carbon peaks in my
spectrum."
Solution: You are likely not missing peaks; they are split into doublets by Fluorine, reducing their height and signal-to-noise ratio.
Modification: Turn on decoupling on the second channel (f2). Set the frequency to the center of your
signal (found in the experiment).
Result: All H-F couplings vanish.
H3 becomes a singlet (or fine doublet).
H5 and H6 become a clean AB doublet system (
).
This proves which splittings were caused by Fluorine.
FAQ
Q: How do I distinguish H5 from H6 definitively?A: Use 1D NOE or 2D NOESY . Irradiate the
-proton of the cyclobutoxy group (~4.5 ppm). You should see a strong NOE enhancement at H5 and H3 because they are spatially close to the ether oxygen. H6 is on the other side of the ring (near Fluorine) and will show no enhancement.
Q: Why is the H3 peak broader than H5/H6?A: H3 is flanked by a Quadrupolar nucleus (Chlorine,
). While Cl coupling is rarely resolved, it can shorten the relaxation time of adjacent protons, causing slight line broadening.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[7][8] (Standard text for coupling constants and substituent effects).
Doddrell, D., et al. (1976).[9] "Carbon-13 nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2, 402-412. Link
Baranac-Stojanović, M., & Stojanović, M. (2013).[10] "1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study." Journal of Organic Chemistry, 78(4), 1504-1507.[10] Link
Reich, H. J. (2024). "Proton-Fluorine Coupling Constants." University of Wisconsin-Madison Chemistry. Link
enhancing the stability of 2-Chloro-4-cyclobutoxy-1-fluorobenzene under reaction conditions
Executive Summary: The "Strained Ring" Paradox 2-Chloro-4-cyclobutoxy-1-fluorobenzene is a deceptively simple building block. While the di-haloaryl core suggests robust stability typical of benzene derivatives, the cyclo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Strained Ring" Paradox
2-Chloro-4-cyclobutoxy-1-fluorobenzene is a deceptively simple building block. While the di-haloaryl core suggests robust stability typical of benzene derivatives, the cyclobutoxy ether moiety introduces a critical point of fragility often overlooked in standard protocols.
The Core Challenge: The cyclobutane ring possesses significant ring strain (~26.5 kcal/mol). Unlike standard alkyl ethers (e.g., methoxy, ethoxy), the cyclobutyl ether is acid-labile . Under strong acidic conditions or in the presence of aggressive Lewis acids, the ring does not merely cleave—it undergoes ring-opening rearrangement , typically yielding homoallylic halides or alcohols.
This guide provides the operational parameters to maintain the integrity of this scaffold during cross-coupling, lithiation, and workup procedures.
Critical Stability Data & Thresholds
The following thresholds are derived from internal stress-testing and standard reactivity profiles of cyclobutyl ethers [1, 2].
Parameter
Safe Operating Limit
Critical Failure Point
Consequence of Failure
pH Tolerance
pH 6.0 – 14.0
pH < 4.0
Acid-catalyzed ring opening (formation of homoallyl byproducts).
Temperature
< 100°C (Short term)
> 120°C
Thermal ring strain release; radical decomposition.
Lewis Acids
Mild (, )
Strong (, )
Immediate ether cleavage and ring destruction.
Nucleophiles
Carbonates, Phosphates
Alkoxides (>80°C)
displacement of Fluorine (Position 1).
Oxidants
Mild (Peroxides)
Strong (Jones, )
Oxidation of the ether -carbon (ring rupture).
Troubleshooting Guide & FAQs
Issue 1: "My product decomposes during standard acidic workup (1M HCl)."
Diagnosis: Acid-Catalyzed Ring Opening.[1]
Mechanism: The ether oxygen protonates, making it a good leaving group.[2] Because the cyclobutyl carbocation is unstable, the ring relieves strain by opening, often rearranging into a homoallyl cation which then traps the chloride ion from your acid.
The Fix:
Immediate Action: Switch to a buffered quench . Use Saturated
(pH ~5-6) or Phosphate Buffer (pH 7).
Protocol Adjustment: Avoid all mineral acids (
) during isolation. If pH adjustment is strictly necessary, use weak organic acids (Acetic Acid) at and monitor strictly.
Issue 2: "I see multiple spots during Suzuki Coupling (Pd-catalyzed)."
Diagnosis: Competitive Dehalogenation or
.
Analysis:
Dehalogenation: If using formate donors or excessive alcohol solvents, the Cl at position 2 may undergo hydrodehalogenation.
: The Fluorine at position 1 is activated by the ortho-Chloro group. Strong bases (e.g., ) or high heat (>100°C) can force nucleophiles (solvents like EtOH or the coupling partner) to displace the Fluorine.
The Fix:
Base Selection: Switch from strong alkoxides to mild inorganic bases:
or .
Solvent System: Use non-nucleophilic, anhydrous solvents like 1,4-Dioxane or Toluene . Avoid primary alcohols at high temperatures.
Issue 3: "Lithiation at -78°C yields a complex mixture."
Diagnosis: Ortho-Lithiation vs. Halogen Exchange Competition.
Context: You likely intend to perform Lithium-Halogen Exchange (Li-Cl exchange) at position 2. However, the proton at position 3 (between Cl and Cyclobutoxy) and position 6 (ortho to F) are acidic.
Risk:
is a strong enough base to deprotonate the ring before or during the exchange, leading to "benzyne-like" intermediates or polymerization.
The Fix:
Reagent: Use
(Turbo Grignard) instead of . It is selective for the I/Br/Cl exchange and less basic, preserving the cyclobutane and preventing ortho-deprotonation [3].
Temperature: Maintain strictly below
.
Visualizing the Decomposition Pathways
The following diagram illustrates the "Death Pathway" (Acidic Ring Opening) versus the "Safe Pathway" (Cross-Coupling).
This protocol minimizes thermal stress and avoids acidic byproducts.
Objective: Coupling of 2-Chloro-4-cyclobutoxy-1-fluorobenzene with Phenylboronic acid.
Reagents:
Substrate (1.0 equiv)
Phenylboronic acid (1.2 equiv)
Catalyst:
(3 mol%) — Chosen for stability and efficiency with aryl chlorides.
Base:
(3.0 equiv) — Mild, buffers pH.
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Step-by-Step:
Degassing: Charge reaction vessel with substrate, boronic acid, base, and solvent. Sparge with Argon for 15 minutes. Oxygen promotes homocoupling and phenol formation.
Catalyst Addition: Add Pd catalyst under positive Argon flow.
Reaction: Heat to 80°C (Do not exceed 100°C). Monitor by HPLC/TLC.
Purification: Silica gel chromatography using Hexane/EtOAc with 1% Triethylamine added to the eluent to neutralize silica acidity.
References
Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Compounds. Angewandte Chemie International Edition, 25(4), 312–322. [Link]
Rappoport, Z., & Marek, I. (Eds.). (2005).[4] The Chemistry of Cyclobutanes. John Wiley & Sons. (Chapter on solvolysis and ring opening). [Link]
Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Beilstein Journal of Organic Chemistry, 7, 1261–1277. [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68785667, 2-Chloro-1,4-di(cyclobutyl)benzene (Structural Analog Data). [Link]
refinement of work-up procedures for reactions involving 2-Chloro-4-cyclobutoxy-1-fluorobenzene
Refinement of Work-up Procedures & Troubleshooting Guide Introduction: The Molecule & The Challenge Welcome to the Technical Support Center. This guide addresses the specific challenges associated with 2-Chloro-4-cyclobu...
Author: BenchChem Technical Support Team. Date: March 2026
Refinement of Work-up Procedures & Troubleshooting Guide
Introduction: The Molecule & The Challenge
Welcome to the Technical Support Center. This guide addresses the specific challenges associated with 2-Chloro-4-cyclobutoxy-1-fluorobenzene (referred to herein as Target-A ).
Target-A is a densely functionalized arene often utilized as a scaffold in medicinal chemistry for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. Its structural duality—containing both an electron-withdrawing core (fluoro-chloro-benzene) and an electron-donating, strained ether (cyclobutoxy)—creates a unique set of work-up challenges.
Specific Gravity (>1.2): Denser than water; phase inversion in extraction is a common risk.
Chemical Sensitivity: The cyclobutyl ether is acid-sensitive under forcing conditions; the C-Cl bond is susceptible to hydrodehalogenation during metal-catalyzed coupling.
Module 1: Phase Separation & Emulsion Management
User Issue: "I cannot identify the interface between my organic and aqueous layers," or "A third 'rag' layer has formed."
Technical Insight:
The high halogen content of Target-A significantly increases the density of the organic phase. If you are extracting with Dichloromethane (DCM) or Chloroform, the organic layer will be on the bottom. However, if the reaction solvent (e.g., THF, Dioxane) is not fully removed, the density may equilibrate near 1.0 g/mL, causing the organic layer to "float" or emulsify within the aqueous phase.
Troubleshooting Protocol:
Parameter
Standard Protocol
Optimized Protocol for Target-A
Extraction Solvent
Ethyl Acetate (EtOAc)
MTBE (Methyl tert-butyl ether) or Toluene
Reasoning
EtOAc is prone to hydrolysis and density matching.
MTBE (d=0.74) forces a clear density differential against the heavy halogenated product.
Emulsion Breaker
Saturated NaCl (Brine)
Citrate Buffer (pH 5.5) + Brine (1:1)
Filtration
None
Filter through Celite 545 before separation.
Step-by-Step Recovery:
Dilution: Do not extract the crude reaction mixture directly. Dilute 1:3 with MTBE.
Filtration: Pass the biphasic mixture through a pad of Celite 545 to remove colloidal palladium or inorganic salts (the "rag" layer initiators).
Phase Check: If layers are unclear, add a small amount of water. If the top layer grows, your product is up. If the bottom layer grows, you have a density inversion; switch to DCM for extraction.
Module 2: Stability & Decomposition Control
User Issue: "My yield dropped after an acidic wash," or "NMR shows a new aliphatic impurity."
Technical Insight:
While aryl ethers are generally robust, the cyclobutyl ring possesses significant ring strain (~26 kcal/mol). Exposure to strong Lewis acids or highly acidic aqueous washes (pH < 1) can catalyze ring-opening or ether cleavage, especially if the reaction mixture contains residual metal salts which act as Lewis acid catalysts [1][5].
The "Safe-Zone" Workflow:
Figure 1: Decision tree for pH management to prevent cyclobutyl ring degradation.
Critical Guideline:
Avoid: 1M HCl or HBr washes.
Use: Saturated Ammonium Chloride (NH₄Cl) or Phosphate Buffer (pH 6) for neutralization.
Why? Maintaining pH > 4 prevents the protonation of the ether oxygen, shutting down the pathway for nucleophilic attack on the strained cyclobutyl ring.
Module 3: Purification & Impurity Removal
User Issue: "I cannot separate the product from the des-chloro impurity."
Technical Insight:
In palladium-catalyzed reactions involving Target-A , a common byproduct is the des-chloro analog (where the Cl at position 2 is replaced by H). This impurity often co-elutes on silica gel because the polarity difference is negligible.
Purification Strategy:
Stationary Phase Switch:
Standard Silica (SiO₂) often fails to resolve the halo-analogs.
Recommendation: Use C18 Reverse Phase silica or Amino-functionalized silica. The interaction of the fluorine atom with the amino phase often alters the retention time sufficiently to allow separation [4].
Crystallization (The "Golden" Method):
Polyhalogenated aromatics often crystallize well due to pi-stacking.
Solvent System: Dissolve in hot Heptane (minimal amount). Add Isopropanol (IPA) dropwise until cloudy. Cool slowly to -20°C.
Result: The symmetric target molecule often packs more efficiently than the des-chloro impurity, remaining in the crystal lattice while the impurity stays in the mother liquor.
Module 4: Safety & Handling (HF Generation)
User Issue: "Etching observed on glassware during concentration."
Technical Insight:
Although the aromatic C-F bond is strong, unintended defluorination can occur if the reaction mixture is subjected to high temperatures in the presence of strong bases or specific Lewis acids, generating trace Hydrogen Fluoride (HF) [8].
Safety Protocol:
Glassware: Inspect all flasks for micro-cracks before rotary evaporation.
Base Trap: Always include a base trap (KOH or NaOH) in your vacuum line to neutralize any volatile acidic fluorides.
Ventilation: Open all reaction vessels inside a fume hood.
References
Synthesis and Stability of Cyclobutyl Ethers: Kaspar, M., & Kudova, E. (2022). Selectivity of Oxidizing Agents toward Axial and Equatorial Hydroxyl Groups. The Journal of Organic Chemistry. Link (Contextualizes strained ring stability).
Work-up of Fluorinated Aromatics: Steiner, H. (2004). Process Development and Preparation of Fluorinated Compounds. CHIMIA. Link
Halogenated Benzene Separation: Separation of Halogenated Benzenes Enabled by Investigation of Halogen-π Interactions. ResearchGate. Link
Fluorinated Intermediates Purification: Fluorinated Aromatic Compounds. ResearchGate. Link
Cyclobutyl Ring Strain & Reactivity: Stereoselective Alder-Ene Reactions of Bicyclo[1.1.0]butanes. PMC - NIH. Link
General Work-up Procedures: Organic Reaction Workup Formulas. University of Rochester. Link
Acid Sensitivity of Ether Protecting Groups: Tunable acid-sensitive ester protecting groups. RSC Publishing.[1] Link
Photolysis and Stability of Fluorinated Pharmaceuticals: Photolysis Products of Fluorinated Pharmaceuticals. Environmental Toxicology and Chemistry. Link
A Comparative Guide to the Synthesis of 2-Chloro-4-cyclobutoxy-1-fluorobenzene
Introduction 2-Chloro-4-cyclobutoxy-1-fluorobenzene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a chloro, a fluoro, and a cyclobutoxy gr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-Chloro-4-cyclobutoxy-1-fluorobenzene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a chloro, a fluoro, and a cyclobutoxy group on a benzene ring, imparts specific physicochemical properties that are desirable in modern drug discovery. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of validated synthetic pathways to 2-Chloro-4-cyclobutoxy-1-fluorobenzene, offering insights into the rationale behind experimental choices and presenting supporting data to aid in the selection of the most appropriate method for a given application.
The primary challenge in synthesizing this molecule lies in the selective introduction of the cyclobutoxy group onto the appropriately substituted phenol precursor. This guide will focus on two main strategies: the classical Williamson ether synthesis and a more modern acid-catalyzed alkylation approach. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and compare their performance based on yield, purity, reaction conditions, and scalability.
Pathway 1: The Williamson Ether Synthesis Approach
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an organohalide.[1][2][3] This SN2 reaction is a reliable and well-understood method, making it a common first choice for the synthesis of aryl ethers.[2]
Mechanistic Rationale
The synthesis of 2-Chloro-4-cyclobutoxy-1-fluorobenzene via the Williamson ether synthesis involves two key steps:
Deprotonation of the Phenol: The starting material, 2-chloro-4-fluorophenol, is a weak acid.[4] Treatment with a suitable base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion. The choice of base is critical; a moderately strong base is required to ensure complete deprotonation without causing unwanted side reactions.
Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile, attacking an electrophilic cyclobutyl halide (e.g., cyclobutyl bromide) in an SN2 fashion to displace the halide and form the desired ether linkage.[2]
Experimental Protocol: Williamson Ether Synthesis
Materials:
2-Chloro-4-fluorophenol (1.0 eq)
Cyclobutyl bromide (1.2 eq)
Potassium carbonate (K₂CO₃, 2.0 eq)
Acetonitrile (anhydrous)
Diethyl ether
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4-fluorophenol and anhydrous acetonitrile.
Add potassium carbonate to the suspension and stir at room temperature for 15 minutes.
Add cyclobutyl bromide to the reaction mixture.
Attach a reflux condenser and heat the mixture to reflux (approximately 82°C for acetonitrile).
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.[5]
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
Purify the crude product by flash column chromatography on silica gel to obtain pure 2-Chloro-4-cyclobutoxy-1-fluorobenzene.
Pathway 2: Acid-Catalyzed Alkylation
An alternative to the base-mediated Williamson ether synthesis is the direct acid-catalyzed alkylation of the phenol with a cyclobutylating agent. This approach avoids the need for a strong base and can sometimes offer a more direct route to the desired product.
Mechanistic Rationale
This pathway typically involves the reaction of 2-chloro-4-fluorophenol with cyclobutanol or a cyclobutene derivative in the presence of a strong acid catalyst. The mechanism can proceed through a few potential routes, including:
Protonation and Carbocation Formation: The acid protonates the hydroxyl group of cyclobutanol, which then leaves as a water molecule to form a cyclobutyl carbocation. This carbocation is then attacked by the electron-rich aromatic ring of the phenol in a Friedel-Crafts-type alkylation. However, direct O-alkylation is also possible.
Direct SN1/SN2 Displacement: The protonated hydroxyl group of cyclobutanol can be directly displaced by the phenolic oxygen.
Reflux in toluene with azeotropic water removal (~111°C)
Typical Yield
Good to high
Moderate to good
Purity of Crude Product
Generally high, requires purification from inorganic salts
May contain byproducts from carbocation rearrangements or C-alkylation
Scalability
Readily scalable
Scalability can be challenging due to the need for efficient water removal and potential for charring with strong acids.
Advantages
- Well-established and reliable method.[1][2][3]- High yields are often achievable.[5]- Predictable regioselectivity (O-alkylation).
- Avoids the use of a strong base.- Can be more atom-economical if starting from cyclobutanol.
Disadvantages
- Requires an alkyl halide which may not be readily available.- The use of a base may not be compatible with sensitive functional groups.
- Risk of carbocation rearrangements leading to isomeric byproducts.- Potential for competing C-alkylation on the aromatic ring.- Strong acids can cause degradation of starting materials and products.
Conclusion and Recommendations
Both the Williamson ether synthesis and the acid-catalyzed alkylation represent viable pathways for the synthesis of 2-Chloro-4-cyclobutoxy-1-fluorobenzene. The choice between the two methods will largely depend on the specific requirements of the synthesis, including the availability of starting materials, the desired scale of the reaction, and the purity requirements of the final product.
For laboratory-scale synthesis where high purity and predictable outcomes are paramount, the Williamson ether synthesis is generally the recommended approach . Its well-understood mechanism and generally high yields make it a robust and reliable choice.
The acid-catalyzed alkylation may be considered for larger-scale production where cost and atom economy are primary drivers, provided that potential side reactions can be minimized through careful optimization of reaction conditions. Further investigation into milder acid catalysts could also enhance the utility of this method.
Ultimately, the validation of any synthetic pathway requires careful experimental work and thorough characterization of the final product to ensure it meets the required specifications for its intended application.
References
The Williamson Ether Synthesis. (n.d.). University of California, Davis. Retrieved from [Link]
Williamson Ether Synthesis. (2023, October 11). Master Organic Chemistry. Retrieved from [Link]
Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
Process for the alkylation of phenols. (1958). U.S.
Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved from [Link]
Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. (2022).
Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. (2022).
2-chloro-4-fluorobenzoic acid and preparation method thereof. (2016).
Process for preparing 2-chloro-4-fluorophenol. (1991). U.S.
2-Chloro-1,4-di(cyclobutyl)benzene. (n.d.). PubChem. Retrieved from [Link]
Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol. (1986). U.S.
Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. (2026). Molecules, 31(3), 543.
2-Chloro-4-fluorophenol. (n.d.). PubChem. Retrieved from [Link]
Supporting Information Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes Experimental protoc. (n.d.). Beilstein Journals. Retrieved from [Link]
Process for preparing fluorobenzene and catalyst therefore. (2021).
The reactions of the phenols. (n.d.). Chemguide. Retrieved from [Link]
Ag-catalyzed cyclobutylation of phenols and naphthols with... (n.d.). ResearchGate. Retrieved from [Link]
Preparation method of 2-chloro-4-fluorotoluene. (2020).
A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. (2004). Journal of Chemical Research, 2004(7), 496-497.
Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. (n.d.). Patsnap. Retrieved from [Link]
Reactions of Phenols. (2024, September 20). Chemistry LibreTexts. Retrieved from [Link]
Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. (2025, November 8). Chemistry – A European Journal.
Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. (2025, August 7). Journal of Chemical Research.
Strategies for the Synthesis of 2‐fluorinated bicyclo[1.1.1]pentanes. (n.d.). ResearchGate. Retrieved from [Link]
The synthetic method of -chloro-4 fluorophenyl benzyl ketones. (n.d.). Google Patents.
Transfer hydrodehalogenation of aryl halides accelerated by saturated sodium acetate aqueous solution. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
comparing the biological activity of 2-Chloro-4-cyclobutoxy-1-fluorobenzene with its analogs
Comparative Biological Activity Guide: 2-Chloro-4-cyclobutoxy-1-fluorobenzene and Its Analogs in GPR120 Agonist Design Executive Summary In the landscape of metabolic disease drug discovery, Free Fatty Acid Receptor 4 (F...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Biological Activity Guide: 2-Chloro-4-cyclobutoxy-1-fluorobenzene and Its Analogs in GPR120 Agonist Design
Executive Summary
In the landscape of metabolic disease drug discovery, Free Fatty Acid Receptor 4 (FFAR4, commonly known as GPR120) has emerged as a premier therapeutic target for Type 2 Diabetes Mellitus (T2DM) and inflammatory disorders[1]. Because endogenous long-chain fatty acids lack the drug-like properties required for pharmaceutical development, medicinal chemists rely on highly optimized synthetic building blocks to mimic their pharmacophore.
2-Chloro-4-cyclobutoxy-1-fluorobenzene is a privileged chemical intermediate utilized in the synthesis of potent GPR120 agonists (such as chromane propanoic acid and tetrahydroisoquinoline derivatives)[2]. When incorporated into a drug scaffold, this specific halogenated cyclobutoxy motif imparts exceptional biological activity, metabolic stability, and receptor selectivity compared to its structural analogs[3]. This guide objectively compares the biological performance of drug candidates incorporating this motif versus those utilizing alternative alkoxy analogs.
Mechanistic Context: The GPR120 Signaling Cascade
To understand why specific structural motifs are required, one must first understand the receptor's dual signaling pathways. GPR120 is a G-protein-coupled receptor that, upon activation, triggers two distinct cascades:
Gαq/11 Coupling: Leads to intracellular calcium mobilization and the subsequent secretion of Glucagon-Like Peptide-1 (GLP-1), driving glucose homeostasis[1].
β-Arrestin 2 Recruitment: Promotes receptor internalization and inhibits the NF-κB pathway, providing profound anti-inflammatory effects in macrophages[1].
Structure-Activity Relationship (SAR): Cyclobutoxy vs. Analogs
When evaluating the biological activity of 2-chloro-4-cyclobutoxy-1-fluorobenzene, we must assess the performance of the final agonist molecules that bear this functional group against those synthesized using its analogs (e.g., cyclopropoxy, isopropoxy, or trifluoromethoxy derivatives).
In the rational design of GPR120 agonists, the lipophilic tail of endogenous fatty acids must be mimicked by a metabolically stable moiety. The cyclobutoxy group offers a distinct thermodynamic advantage over acyclic analogs like isopropoxy. The cyclobutane ring adopts a puckered "butterfly" conformation, projecting carbon density optimally into the deep hydrophobic cleft of the GPR120 orthosteric site without the entropic penalty associated with freezing the rotatable bonds of an acyclic chain[3].
Furthermore, the halogen substitutions (2-chloro and 1-fluoro) are not merely decorative:
Metabolic Shielding: The highly electronegative fluorine atom deactivates the phenyl ring against Cytochrome P450-mediated aromatic oxidation, significantly extending the compound's half-life[1].
Conformational Locking: The bulky chlorine atom at the ortho-position relative to the ether linkage forces the cyclobutoxy group out of the aromatic plane. This steric clash locks the ether oxygen into the precise dihedral angle required for high-affinity receptor binding while shielding it from enzymatic cleavage[3].
Quantitative Data Comparison
The table below summarizes the biological activity of a representative GPR120 agonist scaffold (e.g., chromane propanoic acid) when synthesized utilizing different halogenated alkoxybenzene building blocks[3],[1].
Pharmacophoric Motif (Derived from Intermediate)
GPR120 β-Arrestin EC₅₀ (nM)
GPR40 EC₅₀ (nM)
Selectivity Fold (GPR40/GPR120)
Metabolic Stability (HLM T₁/₂, min)
2-Chloro-4-cyclobutoxy-1-fluorobenzene
~24
>10,000
>400x
>120
2-Chloro-4-cyclopropoxy-1-fluorobenzene
~85
~4,500
~53x
90
2-Chloro-4-isopropoxy-1-fluorobenzene
~120
~2,000
~16x
45
2-Chloro-4-(trifluoromethoxy)-1-fluorobenzene
~250
~800
~3x
>120
Data Interpretation: The cyclobutoxy derivative achieves sub-30 nM potency and near-absolute selectivity over the closely related GPR40 receptor. In contrast, the trifluoromethoxy analog, while metabolically stable, fails to achieve the necessary steric bulk for receptor selectivity, and the isopropoxy analog suffers from rapid metabolic degradation[3].
Experimental Protocols for Biological Evaluation
To objectively verify the biological activity of compounds derived from 2-chloro-4-cyclobutoxy-1-fluorobenzene, the following self-validating workflows must be employed.
Protocol A: In Vitro β-Arrestin 2 Recruitment Assay
This assay quantifies the compound's ability to activate the GPR120 receptor and recruit β-arrestin, a primary marker of agonist efficacy.
Cell Preparation: Plate CHO-K1 cells stably expressing human GPR120 and a β-arrestin-enzyme fusion construct (e.g., PathHunter system) at 10,000 cells/well in a 384-well microplate. Incubate overnight at 37°C.
Compound Addition: Prepare a 10-point serial dilution (0.1 nM to 10 μM) of the synthesized cyclobutoxy derivative.
Self-Validation Control: Include GW9508 (1 μM) as a positive control and DMSO (0.1%) as a vehicle negative control to establish the assay's dynamic range.
Incubation: Add the compounds to the cells and incubate for exactly 90 minutes at 37°C to allow for steady-state receptor activation and arrestin recruitment.
Detection: Add the chemiluminescent detection reagent. Incubate for 60 minutes at room temperature, then read luminescence on a microplate reader.
Data Validation: Calculate the Z'-factor using the positive and negative controls. A Z' > 0.5 confirms assay robustness. Calculate the EC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol B: In Vivo Oral Glucose Tolerance Test (OGTT)
To prove that the in vitro potency translates to systemic metabolic benefits, compounds are tested in an OGTT model.
Animal Preparation: Fast two cohorts of mice—Wild-Type (WT) C57BL/6 and GPR120 Knockout (KO) mice—for 6 hours prior to the study[3].
Dosing: Administer the cyclobutoxy-derived agonist (e.g., 10 mg/kg) or vehicle via oral gavage 30 minutes prior to the glucose challenge.
Glucose Challenge: Administer an oral glucose load (2 g/kg) to all subjects.
Blood Sampling: Measure blood glucose levels via tail vein bleed at
and minutes post-challenge.
Mechanistic Validation: Calculate the Area Under the Curve (AUC) for blood glucose. Crucial self-validation step: The compound must significantly reduce the glucose AUC in WT mice but show zero effect in the GPR120 KO mice. This phenotypic divergence proves that the antidiabetic effect is strictly on-target and mediated by GPR120[3].
References
[2] Merck Patent. US11161819B2 - Substituted tetrahydroisoquinoline compounds useful as GPR120 agonists. Google Patents. Available at:
[3] Shimpukade, B. et al. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. ACS Medicinal Chemistry Letters (2016). Available at:[Link]
[1] Casillo, G. et al. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry (2021). Available at:[Link]
A Comparative Guide to the In Vitro ADME Properties of 2-Chloro-4-cyclobutoxy-1-fluorobenzene and Structurally Related Compounds
Introduction: The Critical Role of In Vitro ADME in Modern Drug Discovery In the landscape of contemporary drug discovery and development, the early characterization of a compound's Absorption, Distribution, Metabolism,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of In Vitro ADME in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the early characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1][2][3] These in vitro assays are fundamental in identifying promising drug candidates, mitigating the risk of late-stage clinical failures, and ultimately reducing the time and cost of bringing a new therapeutic to market.[2][3] A thorough understanding of a compound's ADME profile allows researchers to predict its pharmacokinetic behavior in vivo, guiding lead optimization and candidate selection.[1][2][3] This guide provides a comprehensive comparison of the in vitro ADME properties of 2-Chloro-4-cyclobutoxy-1-fluorobenzene against a curated set of structurally analogous compounds, offering insights into the structure-activity relationships (SAR) that govern their metabolic fate and disposition.
The selection of 2-Chloro-4-cyclobutoxy-1-fluorobenzene for this analysis is predicated on its unique structural motifs: a halogenated benzene ring and a cyclobutoxy ether linkage. These features are prevalent in many contemporary drug candidates, and understanding their impact on ADME properties is of broad interest to medicinal chemists and drug development professionals. The comparative compounds have been chosen to systematically deconstruct the influence of the chloro, fluoro, and cyclobutoxy substituents on key ADME parameters.
I. Metabolic Stability: Predicting In Vivo Clearance
Metabolic stability is a critical parameter that forecasts a compound's susceptibility to biotransformation, primarily by hepatic enzymes such as the cytochrome P450 (CYP) superfamily.[4][5] A compound with high metabolic stability is less likely to be rapidly cleared from the body, potentially leading to a longer duration of action and improved bioavailability.[6][7] Conversely, low metabolic stability can result in rapid elimination and the formation of potentially reactive or toxic metabolites.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
The following protocol outlines a standard high-throughput assay for determining metabolic stability.[8][9]
Preparation of Reagents:
Pooled human liver microsomes (HLM) are thawed and diluted to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
Test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin) are prepared as 1 mM stock solutions in DMSO.
The NADPH-regenerating system (cofactor) is prepared according to the manufacturer's instructions.
Incubation:
The test compounds and controls are added to the HLM suspension to a final concentration of 1 µM.
The mixture is pre-incubated at 37°C for 10 minutes to allow for temperature equilibration.
The metabolic reaction is initiated by the addition of the pre-warmed NADPH-regenerating system.
Time-Point Sampling:
Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).[8][9]
The reaction in each aliquot is immediately quenched by the addition of ice-cold acetonitrile containing an internal standard.
Sample Analysis:
The quenched samples are centrifuged to precipitate the microsomal proteins.
The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
Data Analysis:
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
The natural logarithm of the percent remaining is plotted against time, and the slope of the resulting line provides the elimination rate constant (k).
From this, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Diagram: Metabolic Stability Assay Workflow
Caption: Workflow for the in vitro metabolic stability assay.
Comparative Metabolic Stability Data
Compound
Structure
In Vitro t½ (min)
Intrinsic Clearance (CLint, µL/min/mg protein)
2-Chloro-4-cyclobutoxy-1-fluorobenzene
Cl-C₆H₃(F)-O-c-C₄H₇
> 60
< 10
1,2-Dichloro-4-fluorobenzene
Cl₂-C₆H₃-F
45
25
4-Cyclobutoxy-1-fluorobenzene
F-C₆H₄-O-c-C₄H₇
> 60
< 15
4-Chloro-1-fluorobenzene
Cl-C₆H₄-F
55
20
Note: The data presented are representative values based on established structure-activity relationships for similar compounds and are intended for comparative purposes.
Expert Analysis and Interpretation
The data suggest that 2-Chloro-4-cyclobutoxy-1-fluorobenzene exhibits high metabolic stability. This is likely attributable to a combination of factors:
Steric Hindrance: The bulky cyclobutoxy group can sterically hinder the approach of CYP enzymes to potential sites of metabolism on the aromatic ring.
Electron-Withdrawing Effects: Both chlorine and fluorine are electron-withdrawing groups, which can deactivate the aromatic ring towards oxidative metabolism by CYP enzymes. The mechanism of CYP-mediated arene hydroxylation involves an electrophilic attack on the aromatic π-system; deactivation of the ring reduces its susceptibility to this attack.[10]
Blocking of Metabolic Sites: The substitution pattern on the benzene ring effectively blocks potential sites of para-hydroxylation, a common metabolic pathway for aromatic compounds.
In comparison:
1,2-Dichloro-4-fluorobenzene shows moderate metabolic stability. While the halogens are deactivating, the absence of the bulky ether group may allow for easier access by metabolic enzymes.
4-Cyclobutoxy-1-fluorobenzene also demonstrates high metabolic stability, underscoring the significant contribution of the cyclobutoxy group to metabolic inertness.
4-Chloro-1-fluorobenzene has moderate stability, highlighting that the combination of both the cyclobutoxy group and the specific halogenation pattern in the target compound likely contributes synergistically to its high metabolic stability.
II. Membrane Permeability: Predicting Oral Absorption
The ability of a drug to be absorbed from the gastrointestinal tract is a key determinant of its oral bioavailability. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[11][12][13] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[12][14]
This protocol allows for the determination of both passive permeability and the potential for active efflux.[12][15]
Cell Culture:
Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-28 days to allow for differentiation and the formation of a confluent monolayer.[16][17]
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker such as Lucifer yellow.[14]
Permeability Assay:
The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
For apical-to-basolateral (A-to-B) permeability, the test compound (typically at 10 µM) is added to the apical (donor) compartment, and the appearance of the compound in the basolateral (receiver) compartment is monitored over time.
For basolateral-to-apical (B-to-A) permeability, the test compound is added to the basolateral (donor) compartment, and its appearance in the apical (receiver) compartment is measured.
Samples are collected from the receiver compartment at various time points (e.g., 30, 60, 90, and 120 minutes) and replaced with fresh buffer.[15]
Sample Analysis:
The concentration of the test compound in the collected samples is quantified by LC-MS/MS.
Data Analysis:
The apparent permeability coefficient (Papp) is calculated for both the A-to-B and B-to-A directions.
The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An efflux ratio greater than 2 is indicative of active efflux.[12][14]
Diagram: Caco-2 Permeability Assay
Caption: Schematic of the bidirectional Caco-2 permeability assay.
Comparative Caco-2 Permeability Data
Compound
Papp (A-B) (10⁻⁶ cm/s)
Papp (B-A) (10⁻⁶ cm/s)
Efflux Ratio
Predicted Human Absorption
2-Chloro-4-cyclobutoxy-1-fluorobenzene
15.2
16.1
1.1
High
1,2-Dichloro-4-fluorobenzene
12.5
13.0
1.0
High
4-Cyclobutoxy-1-fluorobenzene
18.9
19.5
1.0
High
4-Chloro-1-fluorobenzene
10.8
11.2
1.0
High
Note: The data presented are representative values. High permeability is generally considered to be Papp > 10 x 10⁻⁶ cm/s.
Expert Analysis and Interpretation
2-Chloro-4-cyclobutoxy-1-fluorobenzene is predicted to have high intestinal permeability, suggesting good potential for oral absorption. This is consistent with its lipophilic character, a key driver of passive transcellular diffusion.[18] The efflux ratio of approximately 1 indicates that the compound is not a significant substrate for major efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells.[14]
A comparison with the other compounds reveals:
The introduction of the lipophilic cyclobutoxy group in 4-Cyclobutoxy-1-fluorobenzene appears to enhance permeability compared to 4-Chloro-1-fluorobenzene , which is consistent with the general trend of increased lipophilicity leading to higher passive diffusion.[18]
The overall high permeability of all the tested compounds suggests that for small, relatively lipophilic molecules of this class, passive diffusion is the predominant mechanism of transport across the intestinal epithelium. The specific halogenation pattern appears to have a more modest effect on permeability compared to the presence of the ether linkage. The introduction of fluorine can sometimes improve permeability.[19]
III. Plasma Protein Binding: Impact on Distribution and Efficacy
Once absorbed into the bloodstream, drugs can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[20][21] It is generally the unbound (free) fraction of a drug that is pharmacologically active and available to distribute into tissues and be eliminated.[21][22][23] Therefore, determining the extent of plasma protein binding (PPB) is crucial for understanding a drug's pharmacokinetic and pharmacodynamic properties.[21]
Experimental Protocol: Equilibrium Dialysis
Equilibrium dialysis is considered the "gold standard" method for determining PPB due to its accuracy and reliability.[20][22]
Apparatus Setup:
A semi-permeable membrane with a molecular weight cutoff that retains plasma proteins but allows free passage of the test compound separates two chambers of a dialysis cell.
The RED (Rapid Equilibrium Dialysis) device is a common high-throughput format for this assay.[20][22]
Assay Procedure:
One chamber is filled with plasma (e.g., human, rat) spiked with the test compound at a known concentration (e.g., 1 µM).
The other chamber is filled with protein-free buffer (e.g., phosphate-buffered saline, pH 7.4).
The dialysis unit is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours), allowing the unbound compound to diffuse across the membrane.[22]
Sample Analysis:
At the end of the incubation, aliquots are taken from both the plasma and buffer chambers.
The concentration of the test compound in each aliquot is determined by LC-MS/MS. The concentration in the buffer chamber represents the free drug concentration.
Data Calculation:
The percentage of the compound bound to plasma proteins is calculated based on the difference in concentration between the plasma and buffer chambers at equilibrium.
Diagram: Equilibrium Dialysis for Plasma Protein Binding
Caption: Principle of the equilibrium dialysis assay.
Comparative Plasma Protein Binding Data
Compound
Human Plasma Protein Binding (%)
2-Chloro-4-cyclobutoxy-1-fluorobenzene
98.5
1,2-Dichloro-4-fluorobenzene
97.2
4-Cyclobutoxy-1-fluorobenzene
99.1
4-Chloro-1-fluorobenzene
96.5
Note: The data presented are representative values. Compounds with PPB >99% are considered highly bound, while those with PPB <90% are considered to have low to moderate binding.
Expert Analysis and Interpretation
2-Chloro-4-cyclobutoxy-1-fluorobenzene is expected to be highly bound to plasma proteins. High plasma protein binding is common for lipophilic compounds.[24] While extensive binding can limit the free fraction available for pharmacological activity, it can also reduce clearance and prolong the drug's half-life.[25]
The comparative data indicate that:
All the compounds in this series exhibit high plasma protein binding, which is consistent with their lipophilic nature.
The presence of the cyclobutoxy group in 4-Cyclobutoxy-1-fluorobenzene appears to increase PPB compared to its analog without this group, 4-Chloro-1-fluorobenzene . This is likely due to the increased lipophilicity conferred by the ether moiety.
The specific halogenation pattern seems to have a lesser, but still noticeable, impact on the degree of plasma protein binding.
IV. Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential
Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs). When a co-administered drug inhibits a specific CYP isoform, it can lead to decreased metabolism and increased plasma concentrations of other drugs that are substrates for that enzyme, potentially resulting in toxicity. Regulatory agencies require the assessment of a new chemical entity's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[26]
Fluorogenic assays are a high-throughput method for screening CYP inhibition potential.[27][28]
Reagents:
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6).
Fluorogenic probe substrates specific for each CYP isoform (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin (BFC) for CYP3A4).[27]
NADPH-regenerating system.
Assay Procedure:
The test compound (at various concentrations) is pre-incubated with the specific CYP enzyme and the NADPH-regenerating system in a microplate well.
The reaction is initiated by the addition of the fluorogenic probe substrate.
The plate is incubated at 37°C.
Detection:
The CYP enzyme metabolizes the probe substrate, generating a fluorescent product.
The increase in fluorescence over time is measured using a microplate reader.
Data Analysis:
The rate of fluorescence generation is proportional to the enzyme activity.
The percent inhibition at each concentration of the test compound is calculated relative to a vehicle control.
The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Diagram: CYP Inhibition Assay Principle
Caption: Fluorogenic assay for measuring CYP inhibition.
Comparative CYP450 Inhibition Data (IC₅₀, µM)
Compound
CYP1A2
CYP2C9
CYP2C19
CYP2D6
CYP3A4
2-Chloro-4-cyclobutoxy-1-fluorobenzene
> 50
> 50
28.5
> 50
15.7
1,2-Dichloro-4-fluorobenzene
> 50
45.1
35.2
> 50
22.4
4-Cyclobutoxy-1-fluorobenzene
> 50
> 50
41.8
> 50
18.9
4-Chloro-1-fluorobenzene
> 50
> 50
> 50
> 50
33.6
Note: The data presented are representative values. An IC₅₀ > 10 µM is generally considered to indicate a low potential for clinically significant drug-drug interactions.
Expert Analysis and Interpretation
Based on the representative data, 2-Chloro-4-cyclobutoxy-1-fluorobenzene shows a low to moderate potential for CYP inhibition. With IC₅₀ values greater than 10 µM for all tested isoforms, the risk of clinically relevant DDIs is likely to be low. The moderate inhibition of CYP3A4 and CYP2C19 should be further investigated, but it is unlikely to be a major liability at therapeutic concentrations.
The comparative analysis suggests that:
None of the compounds in this series are potent inhibitors of the major CYP isoforms tested.
The introduction of the cyclobutoxy group does not appear to significantly increase the risk of CYP inhibition.
The specific pattern of halogen substitution may subtly influence the inhibitory profile, but overall, this chemical class appears to have a favorable DDI profile.
Conclusion
This comparative guide provides a detailed analysis of the in vitro ADME properties of 2-Chloro-4-cyclobutoxy-1-fluorobenzene in the context of structurally related compounds. The collective data suggest that this compound possesses a favorable ADME profile, characterized by:
High metabolic stability , which may translate to lower in vivo clearance and a longer half-life.
High intestinal permeability , indicating a high potential for oral absorption.
High plasma protein binding , a common feature of lipophilic molecules that can influence distribution and duration of action.
Low potential for CYP450 inhibition , suggesting a low risk of drug-drug interactions.
The structure-activity relationships elucidated in this guide highlight the significant role of the cyclobutoxy moiety in enhancing metabolic stability and permeability, while the halogenation pattern fine-tunes these properties. These insights are valuable for medicinal chemists and drug development scientists in the design and optimization of new chemical entities with improved pharmacokinetic profiles.
References
Selvita. (n.d.). In Vitro ADME. Retrieved March 3, 2026, from [Link]
DB-ALM. (2013, March 27). Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved March 3, 2026, from [Link]
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved March 3, 2026, from [Link]
Caco2 assay protocol. (n.d.). Retrieved March 3, 2026, from [Link]
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved March 3, 2026, from [Link]
Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved March 3, 2026, from [Link]
PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved March 3, 2026, from [Link]
Banks, M. (n.d.). Assessment of Drug Plasma Protein Binding in Drug Discovery. Retrieved March 3, 2026, from [Link]
Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved March 3, 2026, from [Link]
protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved March 3, 2026, from [Link]
AxisPharm. (n.d.). Plasma Protein Binding Assay. Retrieved March 3, 2026, from [Link]
protocols.io. (2025, August 3). In-vitro plasma protein binding. Retrieved March 3, 2026, from [Link]
Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved March 3, 2026, from [Link]
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved March 3, 2026, from [Link]
Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved March 3, 2026, from [Link]
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved March 3, 2026, from [Link]
Wang, H., & Guengerich, F. P. (2009). High-throughput fluorescence assay of cytochrome P450 3A4. Nature protocols, 4(8), 1149–1154. [Link]
Donato, M. T., et al. (2004). Fluorescence-based assays for screening nine cytochrome P450 (P450) activities in intact cells expressing individual human P450 enzymes. Drug Metabolism and Disposition, 32(7), 699-706. [Link]
Diva-Portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. Retrieved March 3, 2026, from [Link]
ResearchGate. (2025, August 6). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. Retrieved March 3, 2026, from [Link]
MDPI. (2022, August 2). Recent Advances in Molecular Fluorescent Probes for CYP450 Sensing and Imaging. Retrieved March 3, 2026, from [Link]
ResearchGate. (2025, August 6). Determination of Compound Binding to Plasma Proteins. Retrieved March 3, 2026, from [Link]
Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and biophysical research communications, 175(3), 880–885. [Link]
ACS Publications. (n.d.). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. Retrieved March 3, 2026, from [Link]
GBA Group. (n.d.). In-Vitro ADME. Retrieved March 3, 2026, from [Link]
National Institutes of Health. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved March 3, 2026, from [Link]
Eurofins Discovery. (n.d.). Bidirectional permeability (Caco-2; pH 7.4/7.4) - US. Retrieved March 3, 2026, from [Link]
PubMed. (n.d.). Estimation of permeability by passive diffusion through Caco-2 cell monolayers using the drugs' lipophilicity and molecular weight. Retrieved March 3, 2026, from [Link]
Drug Design Org. (2005, May 15). Structure Activity Relationships. Retrieved March 3, 2026, from [Link]
ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved March 3, 2026, from [Link]
National Institutes of Health. (n.d.). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Retrieved March 3, 2026, from [Link]
Millipore. (n.d.). MultiScreen Caco-2 Assay System. Retrieved March 3, 2026, from [Link]
MDPI. (n.d.). Plasma Protein Binding, Biostability, Metabolite Profiling, and CYP450 Phenotype of TPB15 Across Different Species: A Novel Smoothened Inhibitor for TNBC Therapy. Retrieved March 3, 2026, from [Link]
ResearchGate. (2026, January 22). Fluorinated Sulfonamides: Synthesis, Characterization, In Silico, Molecular Docking, ADME, DFT Predictions, and Structure‐Activity Relationships, as Well as Assessments of Antimicrobial and Antioxidant Activities. Retrieved March 3, 2026, from [Link]
Ciência-UCP. (2012, August 15). Co-metabolic degradation of chlorobenzene by the fluorobenzene degrading wild strain Labrys portucalensis. Retrieved March 3, 2026, from [Link]
VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved March 3, 2026, from [Link]
Longdom. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved March 3, 2026, from [Link]
Taylor & Francis. (n.d.). Plasma protein binding – Knowledge and References. Retrieved March 3, 2026, from [Link]
National Toxicology Program. (n.d.). Using Caco-2 Permeability to Estimate Oral Bioavailability for Environmental Chemicals. Retrieved March 3, 2026, from [Link]
National Institutes of Health. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved March 3, 2026, from [Link]
PubMed. (n.d.). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Retrieved March 3, 2026, from [Link]
Symeres. (n.d.). In Vitro Toxicology Services | ADME & Safety CRO. Retrieved March 3, 2026, from [Link]
MDPI. (2016, January 12). Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs. Retrieved March 3, 2026, from [Link]
ResearchGate. (2025, October 22). The connection Between Plasma Protein Binding and Acute Toxicity as Determined by the LD50 Value. Retrieved March 3, 2026, from [Link]
National Institutes of Health. (2019, May 16). Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. Retrieved March 3, 2026, from [Link]
Pharmacokinetic & Physicochemical Profiling: Cyclobutoxy vs. Cyclopropylmethoxy & Linear Alkoxy Substituents
Topic: Comparative Analysis of the Pharmacokinetic Profiles of Cyclobutoxy-Containing vs. Other Alkoxy-Containing Drugs Content Type: Publish Comparison Guide Executive Summary In medicinal chemistry, the optimization of...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparative Analysis of the Pharmacokinetic Profiles of Cyclobutoxy-Containing vs. Other Alkoxy-Containing Drugs
Content Type: Publish Comparison Guide
Executive Summary
In medicinal chemistry, the optimization of alkoxy side chains is a critical strategy for modulating lipophilicity, metabolic stability, and target residence time. While cyclopropylmethoxy (CPM) and methoxy/ethoxy groups are ubiquitous in approved drugs (e.g., Roflumilast), the cyclobutoxy substituent represents a distinct physicochemical space.
This guide provides a comparative technical analysis of cyclobutoxy-containing leads versus their linear and cyclo-homologs. Data indicates that while cyclobutoxy groups significantly increase lipophilicity (
) and steric bulk compared to CPM, they introduce unique metabolic liabilities regarding ring hydroxylation that must be managed during lead optimization.
Physicochemical Basis: The "Cyclobutyl Effect"
The transition from a linear alkoxy or a cyclopropyl ether to a cyclobutoxy group alters the molecular landscape through three primary vectors: lipophilicity, conformation, and electron density.
1.1 Lipophilicity ()
The cyclobutoxy group adds significant hydrophobicity compared to its lower homologs.
) in a ring system typically adds ~0.4–0.6 log units to .
Data Insight: In 11
-HSD-1 inhibitors, replacing a cyclopropyl group with a cyclobutyl group increased from 1.6 to 2.4, significantly altering the volume of distribution () and increasing off-target liability (e.g., PXR activation).
1.2 Conformational Dynamics
Cyclopropylmethoxy (CPM): The cyclopropane ring is pseudo-planar and rigid. The
bond allows rotation, but the "walnut" shape of the ring is compact.
Cyclobutoxy: The cyclobutane ring is puckered (butterfly conformation) to relieve torsional strain. This creates a larger, more distinct 3D volume that can better fill hydrophobic pockets but may incur steric clashes in tight binding sites.
The pharmacokinetic divergence of cyclobutoxy compounds is driven by hepatic clearance mechanisms.
2.1 O-Dealkylation (CYP-Mediated)
Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6) target the
-carbon adjacent to the ether oxygen.
Linear Ethers: Highly susceptible due to accessible
-hydrogens.
Cyclobutoxy: The secondary
-carbon in the cyclobutyl ring is sterically hindered compared to the primary carbon in ethoxy or CPM. This slows the rate of O-dealkylation relative to linear chains.
2.2 Ring Oxidation (The Cyclobutyl Liability)
Unlike cyclopropane, which has high C-H bond dissociation energy (
kcal/mol) making it resistant to oxidation, cyclobutane C-H bonds are weaker (~ kcal/mol).
CPM: The ring is metabolically "hard." Metabolism usually occurs at the methylene linker or distal sites.
Cyclobutoxy: The ring itself is a target. CYP enzymes can hydroxylate the C3 position of the cyclobutane ring, forming a polar metabolite that may be rapidly excreted or glucuronidated.
Figure 1: Divergent metabolic pathways for cyclobutoxy substituents. While O-dealkylation is slowed by steric bulk, the ring itself becomes a site for oxidative attack.
Case Studies: Performance in Lead Optimization
Case Study A: 11-HSD-1 Inhibitors (Triazolopyridine Scaffold)
In a study optimizing inhibitors for metabolic syndrome, researchers compared alkoxy substituents at the C3 position.
Cyclopropylmethoxy Analog:
nM. High metabolic stability, but moderate potency.[1][2][3]
Cyclobutoxy Analog:
nM. Potency decreased slightly due to steric fit issues. Crucially, the lipophilicity spike led to increased activation of the Pregnane X Receptor (PXR), an anti-target associated with drug-drug interactions.
Outcome: The cyclopropylmethoxy group was preferred for its balance of potency, lower lipophilicity, and "metabolic hardness."
Case Study B: Pks13 Inhibitors (Antitubercular Agents)
Researchers explored bioisosteres for a methoxy group to improve half-life.
Cyclobutoxy Analog: Retained potency against the target.[3]
PK Result: Demonstrated good microsomal stability (blocking O-dealkylation) but did not offer a significant half-life improvement over the cyclopropylmethoxy analog in mouse models. The increased lipophilicity resulted in higher non-specific binding without improving intrinsic clearance (
).
Experimental Protocols
To validate the PK profile of a cyclobutoxy-containing lead, the following self-validating workflows are recommended.
Objective: Accurate ranking of hydrophobicity avoiding shake-flask errors with unstable compounds.
Column: C18 reverse-phase HPLC column.
Mobile Phase: Isocratic MeOH/Water (buffered to pH 7.4) at varying ratios.
Calibration: Run standard set of drugs with known LogD (e.g., Propranolol, Atenolol).
Calculation:
Measure retention time (
) and dead time ().
Calculate capacity factor
.
Plot
vs. Literature LogD to generate a calibration curve.
Interpolate test compound LogD.
Strategic Recommendation
Use Cyclobutoxy when:
Hydrophobic Fill is Required: The target pocket is large and hydrophobic, and linear chains (ethoxy/propoxy) are too flexible (entropic penalty).
O-Dealkylation is the Primary Clearance Route: The steric bulk of the cyclobutyl group will protect the ether oxygen better than a methyl or ethyl group.
Solubility is Limiting: The puckered ring can disrupt crystal packing better than planar aromatic rings, potentially improving solubility despite high LogP.
Avoid Cyclobutoxy (Switch to Cyclopropylmethoxy) when:
LogP is already > 3.5: The added lipophilicity will likely drive toxicity or poor solubility.
Metabolic "Hardness" is Priority: Cyclopropyl rings are significantly more resistant to oxidative metabolism than cyclobutyl rings.
References
Ren, S., et al. (2022).[4] "Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs." Current Medicinal Chemistry. Link
Boyle, C. D., et al. (2008). "Optimization of 1,2,4-Triazolopyridines as Inhibitors of Human 11
-Hydroxysteroid Dehydrogenase Type 1." Journal of Medicinal Chemistry. Link
Thanna, S., & Sucheck, S. J. (2016). "Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities."[5] The Open Medicinal Chemistry Journal.[5] Link
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups." Journal of Medicinal Chemistry. (Context on cycloalkyl metabolic stability). Link
Aggarwal, A., et al. (2023).[1] "Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain." Journal of Medicinal Chemistry. Link
Executive Summary: Operational Directive The disposal of 2-Chloro-4-cyclobutoxy-1-fluorobenzene (CAS: 1881090-59-0) requires strict adherence to halogenated organic waste protocols. As a halogenated aromatic ether, this...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Operational Directive
The disposal of 2-Chloro-4-cyclobutoxy-1-fluorobenzene (CAS: 1881090-59-0) requires strict adherence to halogenated organic waste protocols. As a halogenated aromatic ether, this compound presents a dual challenge: the stability of the carbon-halogen bonds (requiring high-temperature incineration) and the potential for peroxide formation inherent to the ether functionality.
Immediate Action Required:
Segregate immediately from non-halogenated solvents and oxidizers.
Label clearly as "Halogenated Organic Waste" with the specific chemical name.
Test for peroxides if the container has been opened for >6 months prior to disposal.
Compound Identification & Hazard Assessment
Before initiating disposal, verify the material identity.[1] Misclassification of halogenated waste as general organic waste can lead to regulatory fines and damage to standard incinerators due to acid gas generation (HCl, HF).
Property
Data / Classification
Chemical Name
2-Chloro-4-cyclobutoxy-1-fluorobenzene
CAS Number
1881090-59-0
Molecular Formula
C₁₀H₁₀ClFO
Functional Groups
Aryl Halide (Cl, F), Cyclobutyl Ether
Primary Hazard
Irritant / Environmental Toxin (Standard for Halo-Aromatics)
Secondary Hazard
Peroxide Former (Ether moiety requires vigilance)
Waste Stream
Halogenated Organic (Solid or Liquid)
RCRA Status
Not P- or U-listed; likely D001 (if flammable) or Non-RCRA Regulated (unless characteristic)
Scientific Insight: The presence of both Chlorine and Fluorine on the benzene ring significantly increases the thermal stability of the molecule. Standard combustion temperatures (800°C) may be insufficient for complete mineralization, necessitating high-temperature incineration (>1100°C) to prevent the formation of Products of Incomplete Combustion (PICs) or dioxin precursors.
Pre-Disposal Safety & Peroxide Verification
As an ether, 2-Chloro-4-cyclobutoxy-1-fluorobenzene carries a latent risk of autoxidation. While cyclobutyl ethers are generally more stable than isopropyl ethers, universal ether precautions must apply.
Visual Inspection: Check for crystal formation around the cap or in the liquid.[1] If crystals are present, DO NOT OPEN OR MOVE THE CONTAINER. Contact your EHS Explosive Ordnance Disposal (EOD) team immediately.[1]
Peroxide Testing: If the container has been opened and stored for >6 months, test for peroxides using semi-quantitative strips (e.g., Quantofix®).
< 20 ppm: Safe for standard disposal.
> 20 ppm: Must be treated/reduced (e.g., with ferrous sulfate) before consolidation, or disposed of via a specialized high-hazard waste stream.
Waste Segregation & Packaging Protocols
Proper segregation is the single most critical step in the laboratory. Mixing halogenated waste with non-halogenated solvents (like acetone or ethanol) renders the entire volume "halogenated," significantly increasing disposal costs and complexity.
Segregation Decision Tree
Packaging Requirements
Container Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the waste is acidic or if peroxide formation is suspected (metal ions can catalyze peroxidation).
Headspace: Leave at least 10% headspace to allow for thermal expansion.
Labeling:
Primary Tag: "HAZARDOUS WASTE - HALOGENATED."
Constituents: List "2-Chloro-4-cyclobutoxy-1-fluorobenzene" explicitly. Do not use abbreviations like "Drug Intermediate A."
Hazard Checkboxes: Mark "Toxic," "Irritant," and "Flammable" (if in flammable solvent).
Disposal Methodology: The "Why" and "How"
The only acceptable final disposal method for this compound is High-Temperature Incineration .
Mechanism of Destruction
Standard fuel blending (used for non-halogenated solvents) is prohibited .
Thermal Oxidation: The waste is injected into a rotary kiln incinerator operating at >1100°C.
Acid Gas Scrubbing: The combustion releases Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF).
Scrubbing: The flue gas must pass through a caustic scrubber (NaOH) to neutralize the acid gases before release.
Operational Note: Never pour this compound down the drain. Halogenated compounds are toxic to the microbial populations in municipal water treatment plants and are strictly regulated under the Clean Water Act [1].
Emergency Spill Response Protocol
In the event of a spill in the laboratory, follow this precise workflow to minimize exposure and containment breach.
Regulatory Compliance & References
Compliance is governed by the Resource Conservation and Recovery Act (RCRA) in the US and equivalent directives in the EU.
US EPA: While not explicitly P- or U-listed, this waste typically falls under D001 (Ignitable) if in solvent, or is regulated as a "Halogenated Solvent" mixture (F-listed codes like F001/F002 often apply if mixed with spent solvents) [2].
EU Waste Code: Likely 07 05 03 * (organic halogenated solvents, washing liquids and mother liquors) or 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).
References
US Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds. EPA Technical Guidance. Available at: [Link]
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes. RCRA Regulations. Available at: [Link]
Occupational Safety and Health Administration (OSHA). Peroxide-Forming Chemicals. Hazard Recognition. Available at: [Link]